Tyrphostin AG 528
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKCTDWWIWGLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tyrphostin AG 528: A Technical Guide to its Mechanism of Action as a Dual EGFR and ErbB2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 528 is a potent, cell-permeable protein tyrosine kinase inhibitor with demonstrated activity against Epidermal Growth Factor Receptor (EGFR) and its closely related family member, ErbB2 (also known as HER2/neu). This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its inhibitory effects on receptor autophosphorylation and downstream signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), ErbB2, ErbB3, and ErbB4, plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. Dysregulation of this signaling network, often through receptor overexpression or mutation, is a hallmark of many human cancers. Consequently, the development of inhibitors targeting these receptors is a cornerstone of modern oncology. This compound has emerged as a valuable tool for studying the roles of EGFR and ErbB2 in cellular processes and as a potential scaffold for the development of novel anti-cancer therapeutics.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of both EGFR and ErbB2. By binding to the ATP-binding pocket of these receptors, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation is the critical first step in its inhibitory action, leading to the suppression of downstream signaling pathways.
Inhibition of Receptor Autophosphorylation
Upon ligand binding (in the case of EGFR) or through heterodimerization, ErbB receptors undergo a conformational change that activates their intrinsic kinase activity, leading to the phosphorylation of specific tyrosine residues within their cytoplasmic tails. These phosphotyrosine residues serve as docking sites for a host of downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. This compound directly interferes with this initial phosphorylation event, thereby preventing the recruitment and activation of these downstream effectors.
Quantitative Biological Data
The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of an inhibitor.
| Target | IC50 (μM) | Assay Type |
| EGFR | 4.9 | Cell-free kinase assay |
| ErbB2/HER2 | 2.1 | Cell-free kinase assay |
Table 1: Inhibitory activity of this compound against EGFR and ErbB2.[1][2]
Downstream Signaling Pathways
The inhibition of EGFR and ErbB2 phosphorylation by this compound leads to the attenuation of multiple downstream signaling cascades that are critical for cell growth and survival. The two primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
PI3K/AKT/mTOR Pathway
This pathway is a central regulator of cell survival, proliferation, and metabolism. Activated EGFR/ErbB2 recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates AKT. This compound, by blocking the initial receptor phosphorylation, prevents the activation of PI3K and subsequently AKT.
RAS/RAF/MEK/ERK (MAPK) Pathway
This pathway is a key driver of cell proliferation and differentiation. Activated EGFR/ErbB2 recruits adaptor proteins like Grb2, which activates the small G-protein Ras. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Inhibition of EGFR/ErbB2 by this compound blocks this entire cascade.
Visualization of Signaling Pathways
Caption: EGFR/ErbB2 signaling and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro EGFR/ErbB2 Kinase Assay for IC50 Determination
This protocol describes a common method to determine the IC50 value of this compound against its target kinases.
Materials:
-
Recombinant human EGFR and ErbB2 kinase domains
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (radio-labeled [γ-³²P]ATP or for non-radioactive assays, a suitable antibody for detecting phosphorylated substrate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or appropriate plate reader for non-radioactive detection.
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the recombinant kinase (EGFR or ErbB2) to each well.
-
Add the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter. For non-radioactive assays, follow the detection protocol of the specific kit (e.g., ELISA-based or fluorescence-based).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of Receptor Phosphorylation (Western Blotting)
This protocol is used to assess the ability of this compound to inhibit EGFR/ErbB2 phosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR and/or ErbB2 (e.g., A431, SK-BR-3)
-
Cell culture medium and supplements
-
This compound
-
Ligand for EGFR stimulation (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Stimulate the cells with a ligand like EGF for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated form of the target receptor.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the receptor.
Experimental Workflow Visualization
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a well-characterized inhibitor of EGFR and ErbB2 tyrosine kinases. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the suppression of key downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other tyrosine kinase inhibitors. A thorough understanding of its mechanism is crucial for its application as a research tool and for the potential development of more potent and selective therapeutic agents targeting the ErbB family of receptors.
References
Tyrphostin AG 528: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Methodologies Associated with Tyrphostin AG 528
Introduction
This compound, also known as Tyrphostin B66, is a member of the tyrphostin family of compounds, which are recognized as inhibitors of protein tyrosine kinases (PTKs).[1][2] This synthetic, low-molecular-weight compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the ErbB2/HER2 receptor tyrosine kinases.[3][4][5] Due to the critical role of these kinases in cell proliferation and survival, and their dysregulation in various cancers, this compound has been investigated for its potential as an anticancer agent.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a benzylidenemalononitrile derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-(3',4'-Dihydroxybenzylidenecyanoacetyl)indoline |
| Synonyms | Tyrphostin B66, AG 528 |
| Molecular Formula | C₁₈H₁₄N₂O₃ |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 133550-49-9 |
Mechanism of Action
This compound functions as a competitive inhibitor at the substrate-binding site of protein tyrosine kinases, although some tyrphostins have also been shown to compete with ATP. By occupying this site, it blocks the phosphorylation of tyrosine residues on target proteins, thereby inhibiting the downstream signaling cascades that regulate cell growth, proliferation, and survival. The primary targets of this compound are EGFR (HER1) and ErbB2 (HER2).[1][3][5]
Quantitative Data
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.
| Target Enzyme | IC50 Value (µM) | Assay Type |
| EGFR | 4.9 | Cell-free assay |
| ErbB2/HER2 | 2.1 | Cell-free assay |
Signaling Pathways
This compound primarily inhibits the signaling pathways mediated by EGFR and HER2. Upon ligand binding (for EGFR) or through overexpression-induced dimerization (for HER2), these receptors undergo autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Both pathways are crucial for cell proliferation, survival, and differentiation. By inhibiting the initial autophosphorylation event, this compound effectively blocks these downstream signals.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the activity of tyrosine kinase inhibitors like this compound.
In Vitro EGFR/HER2 Kinase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR or HER2 kinase
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the assay buffer, the substrate, and the this compound solution.
-
Add the recombinant EGFR or HER2 kinase to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the kinase activity.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Cell-Based Receptor Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit the autophosphorylation of EGFR or HER2 in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR or HER2 (e.g., A431 for EGFR, SK-BR-3 for HER2)
-
Cell culture medium and supplements
-
This compound
-
Ligand for stimulation (e.g., EGF for EGFR)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR/HER2 and anti-total-EGFR/HER2
-
Western blotting or ELISA reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Stimulate the cells with a specific ligand (e.g., EGF) to induce receptor autophosphorylation (not required for overexpressed HER2).
-
Lyse the cells and collect the protein extracts.
-
Determine the levels of phosphorylated and total EGFR/HER2 using Western blotting or ELISA.
-
Quantify the band intensities or absorbance values and calculate the percentage of inhibition of phosphorylation at each concentration of this compound to determine the IC50.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a tyrosine kinase inhibitor like this compound.
References
- 1. Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. selleckchem.com [selleckchem.com]
Tyrphostin AG 528: A Technical Guide to its Inhibition of ErbB2/HER2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the inhibitory activity of Tyrphostin AG 528 against the ErbB2/HER2 receptor tyrosine kinase. This document details the quantitative inhibitory data, a representative experimental protocol for determining inhibitory concentration, and a visualization of the pertinent signaling pathway and experimental workflow.
Quantitative Inhibitory Data
This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, with significant activity against ErbB2/HER2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 value for this compound against ErbB2/HER2 is 2.1 µM.[1][2] For comparative purposes, its activity against EGFR is also presented, with an IC50 of 4.9 µM.[1][2]
The following table summarizes the IC50 values of this compound and other common kinase inhibitors against ErbB2/HER2 and EGFR. This data is crucial for researchers evaluating the compound's potency and selectivity.
| Compound | Target | IC50 Value | Assay Type |
| This compound | ErbB2/HER2 | 2.1 µM | Cell-free assay |
| This compound | EGFR | 4.9 µM | Cell-free assay |
| Lapatinib | ErbB2/HER2 | 13 nM | Cell-free assay |
| Lapatinib | EGFR | 3 nM | Cell-free assay |
| Gefitinib | ErbB2/HER2 | >10 µM | Cell-based assay |
| Gefitinib | EGFR | 13.06 nM - 77.26 nM | Cell-based assay |
| Erlotinib | ErbB2/HER2 | 1.89 µM | Cell-based assay |
| Erlotinib | EGFR | 2 nM | Cell-free assay |
Experimental Protocol: In Vitro Kinase Inhibition Assay for ErbB2/HER2
The following is a representative, detailed protocol for determining the IC50 value of a compound such as this compound against ErbB2/HER2 using a cell-free in vitro kinase assay. This protocol is synthesized from established methodologies for ErbB2 kinase activity assessment.
2.1 Materials and Reagents
-
Recombinant human ErbB2/HER2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1 or a specific biotinylated peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitor)
-
DMSO (Dimethyl sulfoxide) for inhibitor dilution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-32P]ATP with appropriate scintillation counting equipment)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (Luminometer or Scintillation counter)
2.2 Experimental Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in kinase buffer to achieve a range of desired concentrations for the dose-response curve.
-
-
Kinase Reaction Setup:
-
In a microplate, add the following components in order:
-
Kinase buffer
-
Test inhibitor at various concentrations (including a DMSO-only control).
-
Recombinant ErbB2/HER2 kinase.
-
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
The final concentration of ATP should be at or near its Km for ErbB2/HER2 to ensure competitive inhibition can be accurately measured.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection of Kinase Activity:
-
For ADP-Glo™ Assay:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
-
For Radiometric Assay:
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Normalize the data by setting the activity of the DMSO control (no inhibitor) to 100%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations: Signaling Pathway and Experimental Workflow
3.1 ErbB2/HER2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the major signaling cascades downstream of ErbB2/HER2 activation and the point of inhibition by this compound. ErbB2/HER2, upon dimerization, activates its intrinsic tyrosine kinase activity, leading to the phosphorylation of downstream signaling molecules. This initiates cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor at the kinase domain of ErbB2/HER2, thereby blocking these downstream signals.
Caption: ErbB2/HER2 signaling and inhibition by this compound.
3.2 Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in a typical experimental workflow for determining the IC50 value of an inhibitor against a target kinase.
Caption: Generalized workflow for IC50 determination of a kinase inhibitor.
References
Tyrphostin B66 (AG 528): A Technical Guide to its Mechanism as an EGFR and ErbB2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyrphostin B66, also known as AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and development efforts in oncology and related fields.
Core Concepts: Tyrphostin B66 as a Synonym for AG 528
Tyrphostin B66 is chemically and functionally identical to AG 528.[1][2][3][4] This compound belongs to the tyrphostin family of protein tyrosine kinase inhibitors.[1] It is recognized for its role as an anticancer agent due to its inhibitory action on key signaling proteins.[1][2]
Mechanism of Action: Inhibition of EGFR and ErbB2
AG 528 functions as a potent inhibitor of both Epidermal Growth Factor Receptor (EGFR) and the human epidermal growth factor receptor 2 (ErbB2, also known as HER2).[1][2] These receptor tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of EGFR and ErbB2 signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. AG 528 exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of these receptors, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades.
Quantitative Data Summary
The inhibitory potency of AG 528 against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from cell-free assays are summarized in the table below.
| Target | Assay Type | IC50 (µM) |
| EGFR | Cell-free | 4.9[1][2][5][6] |
| ErbB2/HER2 | Cell-free | 2.1[1][2][5][6] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical EGFR/ErbB2 signaling pathway and the point of inhibition by Tyrphostin B66 (AG 528).
Caption: EGFR/ErbB2 signaling pathway and inhibition by AG 528.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of Tyrphostin B66 (AG 528).
Western Blot for EGFR Phosphorylation
This protocol is used to determine the effect of AG 528 on the phosphorylation status of EGFR in cultured cells.
Experimental Workflow:
Caption: Western blot workflow for p-EGFR analysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed EGFR-expressing cells (e.g., A431) in 6-well plates and culture to 70-80% confluency.
-
Optional: Serum-starve cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with varying concentrations of AG 528 (dissolved in DMSO) for 1-4 hours. Include a vehicle control (DMSO).
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins (20-30 µg per lane) on a 4-20% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7][9]
-
In Vitro Kinase Assay (EGFR/ErbB2)
This assay measures the direct inhibitory effect of AG 528 on the kinase activity of purified EGFR or ErbB2.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant human EGFR or ErbB2 kinase, a suitable buffer (e.g., Tris buffer pH 7.5), and a peptide substrate (e.g., poly(Glu, Tyr) 4:1).[10]
-
Add varying concentrations of AG 528 or a vehicle control to the reaction mixture.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM) and [γ-³²P]ATP.[10]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection and Quantification:
-
Stop the reaction by adding a solution like 3% phosphoric acid.[10]
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation.
-
Alternatively, a non-radioactive method such as ADP-Glo™ Kinase Assay can be used, which measures ADP formation as an indicator of kinase activity.[11][12]
-
Cell Viability Assay
This assay assesses the effect of AG 528 on the proliferation and viability of cancer cell lines.
Methodology (MTT Assay):
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AG 528 for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
Note: Other cell viability assays such as MTS or resazurin-based assays can also be employed, offering advantages in terms of solubility of the product and simplified protocols.[13][14]
Conclusion
Tyrphostin B66 (AG 528) is a well-characterized inhibitor of EGFR and ErbB2 tyrosine kinases. Its ability to block the autophosphorylation of these receptors and inhibit downstream signaling pathways underlies its potential as an anticancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound. The provided diagrams serve as a visual aid to understand its mechanism of action and the experimental procedures involved in its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. medkoo.com [medkoo.com]
- 5. Tyrphostin AG 528 (Tyrphostin B66) | EGFR抑制剂 | MCE [medchemexpress.cn]
- 6. file.glpbio.com [file.glpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. promega.com [promega.com]
- 12. promega.com.cn [promega.com.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Tyrphostin AG 528: A Technical Guide for Researchers
Introduction: Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived small molecule inhibitor of protein tyrosine kinases.[1][2] It is a member of the tyrphostin family of compounds, which are known for their ability to compete with ATP at the catalytic domain of various tyrosine kinases. Primarily recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2, this compound serves as a valuable tool in cancer research and the study of signal transduction pathways.[3][4][5] This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental methodologies for its application in a research setting.
Chemical and Physical Properties
This compound is a solid, crystalline powder with a defined molecular structure and weight.[1][6] Its solubility profile necessitates the use of organic solvents for the preparation of stock solutions.[2][3][6]
| Property | Value | Citation(s) |
| Molecular Formula | C₁₈H₁₄N₂O₃ | [1][2][7] |
| Molecular Weight | 306.32 g/mol | [1][2][3] |
| CAS Number | 133550-49-9 | [1][2][3] |
| IUPAC Name | N-(3′,4′-Dihydroxybenzylidenecyanoacetyl)indoline | [1] |
| Synonyms | Tyrphostin B66, AG 528 | [1][2][3] |
| Appearance | Solid powder, Crystalline solid | [1][6] |
| Purity | >98% | [1][6] |
| Solubility | DMSO: 20-61 mg/mL | [2][3][5][6] |
| DMF: 25 mg/mL | [6] | |
| Ethanol: 1-5 mg/mL | [2][6] | |
| Water: <1 mg/mL (practically insoluble) | [2][3] | |
| Storage (Solid) | Short-term (weeks): 0-4°C, dark; Long-term (years): -20°C | [1][2][3] |
| Storage (In Solution) | Short-term (weeks): 0-4°C; Long-term (months): -20°C or -80°C | [1][2][3] |
Biological Activity and Potency
This compound exhibits inhibitory activity against several protein kinases, with the most pronounced effects on the ErbB family of receptors.[3][4][6][8] Its potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.
| Target/Process | IC₅₀ Value | Citation(s) |
| ErbB2/HER2 (Cell-free assay) | 2.1 µM | [2][3][4][5][8] |
| Pantothenate Kinase 3 (PanK3) | 3.0 µM | [6] |
| EGFR (Cell-free assay) | 4.9 µM | [2][3][4][5][8] |
| EGFR (Autophosphorylation inhibition) | 12 µM | [6] |
| EGF-dependent proliferation (HER14 cells) | 25 µM | [6] |
Mechanism of Action: Inhibition of EGFR/ErbB2 Signaling
This compound functions as an ATP-competitive inhibitor of the EGFR and ErbB2 tyrosine kinase domains. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization (either homodimerization with another EGFR or heterodimerization with ErbB2). This dimerization activates the intracellular kinase domains, leading to trans-autophosphorylation of specific tyrosine residues. These phosphorylated sites then act as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately regulate cellular processes such as proliferation, survival, and migration. This compound prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
The following sections outline representative methodologies for assessing the inhibitory activity of this compound.
In Vitro EGFR/ErbB2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified EGFR or ErbB2 in a cell-free system. The principle involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Reconstitute recombinant human EGFR or ErbB2 enzyme to a working concentration.
-
Prepare a solution of a specific tyrosine kinase substrate peptide.
-
Prepare ATP solution (e.g., 1 mM).
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate peptide, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Luminescence-based ADP detection: Measure the amount of ADP produced, which is proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
ELISA: Use a phosphotyrosine-specific antibody to detect the phosphorylated substrate captured on the plate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based EGF-Dependent Proliferation Assay
This assay measures the ability of this compound to inhibit cell proliferation that is specifically driven by EGF stimulation.
Methodology:
-
Cell Culture:
-
Culture an EGF-responsive cell line (e.g., HER14, A431, or primary keratinocytes) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
Synchronize the cells by incubating them in a low-serum or serum-free medium for 12-24 hours.
-
Treat the cells with serial dilutions of this compound for a short pre-incubation period (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined optimal concentration of EGF. Include non-stimulated and vehicle-only controls.
-
-
Incubation:
-
Incubate the cells for a period that allows for cell division (e.g., 48-72 hours).
-
-
Proliferation Measurement:
-
Quantify cell viability/proliferation using a suitable method:
-
MTT Assay: Add MTT reagent to each well, incubate to allow for formazan crystal formation, then solubilize the crystals with DMSO and measure absorbance at ~570 nm.
-
[³H]-Thymidine Incorporation: Add radiolabeled thymidine to the medium for the final few hours of incubation, then harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Normalize the data to the EGF-stimulated control and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC₅₀.
-
In Vitro Pantothenate Kinase 3 (PanK3) Inhibition Assay
This assay is designed to measure the inhibition of PanK3, an enzyme involved in the biosynthesis of coenzyme A.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer suitable for PanK3 activity.
-
Purify recombinant PanK3 enzyme.
-
Prepare a solution of ATP and radiolabeled [¹⁴C]-pantothenate.
-
Prepare serial dilutions of this compound.
-
-
Enzymatic Reaction:
-
Combine the PanK3 enzyme, assay buffer, and varying concentrations of this compound in reaction tubes.
-
Initiate the reaction by adding the ATP/[¹⁴C]-pantothenate mixture.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Separation and Detection:
-
Stop the reaction (e.g., by heating or adding acid).
-
Separate the product, [¹⁴C]-phosphopantothenate, from the unreacted [¹⁴C]-pantothenate substrate. This is often achieved using anion-exchange chromatography or thin-layer chromatography (TLC).
-
Quantify the amount of radioactive product formed using a scintillation counter.
-
-
Data Analysis:
-
Determine the rate of product formation for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value by plotting the data on a dose-response curve.
-
References
- 1. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Tyrphostin AG 528: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Tyrphostin AG 528, a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases. This guide covers its fundamental properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Core Properties of this compound
This compound, also known as Tyrphostin B66, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 306.32 g/mol | [1][2][3] |
| Chemical Formula | C₁₈H₁₄N₂O₃ | [1][2][3] |
| CAS Number | 133550-49-9 | [2][3] |
| IUPAC Name | N-(3′,4′-Dihydroxybenzylidenecyanoacetyl)indoline | [2] |
| Synonyms | Tyrphostin B66, AG 528 | [2] |
| Solubility | Soluble in DMSO | [2][4] |
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor at the ATP-binding site of the intracellular tyrosine kinase domain of both the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][5] This inhibition blocks the autophosphorylation of the receptors, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and migration.[1][6]
The inhibitory potency of this compound has been quantified with the following IC₅₀ values:
| Target | IC₅₀ Value | Assay Condition | Citations |
| EGFR | 4.9 µM | Cell-free assay | [1] |
| ErbB2/HER2 | 2.1 µM | Cell-free assay | [1] |
| EGF-dependent proliferation of HER14 cells | 25 µM | Cell-based assay | [6] |
By blocking EGFR and ErbB2 signaling, this compound exhibits anti-proliferative and pro-apoptotic effects in cancer cells that overexpress these receptors, making it a valuable tool for cancer research.[1][5]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a complex network that plays a pivotal role in normal cell physiology and is often dysregulated in cancer.[7][8] Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase activity, leading to the phosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7][9] These pathways ultimately control fundamental cellular processes such as proliferation, survival, and differentiation.[8][9] this compound intervenes at the initial stage of this cascade by preventing receptor autophosphorylation.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from various research sources.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies evaluating the anti-proliferative effects of tyrphostin compounds on cancer cell lines.
1. Cell Seeding:
-
Culture cancer cells (e.g., MDA-MB-231 or MCF-7 breast cancer cells) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Treatment with this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of treatment, dilute the stock solution to the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM) in fresh culture medium.
-
Replace the existing medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control group treated with an equivalent concentration of DMSO (e.g., 0.1%).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
-
After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like ERK and AKT.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal levels of receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor such as EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation. Include an unstimulated control.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. A housekeeping protein like GAPDH or β-actin should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on EGFR or ErbB2 kinase activity.
1. Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer (e.g., containing HEPES, MnCl₂, MgCl₂, and DTT), a specific peptide substrate for EGFR or ErbB2, and purified recombinant EGFR or ErbB2 enzyme.
-
Add this compound at various concentrations. Include a no-inhibitor control.
2. Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for non-radioactive methods).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
3. Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
For radioactive assays, wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., using fluorescence or luminescence), follow the manufacturer's instructions for the specific assay kit to measure kinase activity.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. clinpgx.org [clinpgx.org]
Tyrphostin AG 528: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived protein tyrosine kinase inhibitor. It is recognized for its potent inhibitory effects on key drivers of oncogenesis, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). By competitively binding to the ATP-binding sites of these receptor tyrosine kinases (RTKs), this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and migration. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.
Core Mechanism of Action
This compound functions as a direct inhibitor of EGFR and ErbB2, two members of the ErbB family of receptor tyrosine kinases.[1][2][3] Overexpression or constitutive activation of these receptors is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression. The inhibitory activity of this compound is characterized by its half-maximal inhibitory concentrations (IC50), which quantify the concentration of the inhibitor required to reduce the activity of the enzyme by half.
Quantitative Inhibition Data
| Target | IC50 Value | Assay Type | Reference |
| EGFR | 4.9 µM | Cell-free assay | [1][3] |
| ErbB2 (HER2) | 2.1 µM | Cell-free assay | [1][3] |
Downstream Signaling Pathways
The inhibition of EGFR and ErbB2 by this compound has profound effects on a multitude of downstream signaling pathways. While direct experimental data for this compound on all subsequent pathways is not extensively available, the consequences of EGFR and ErbB2 blockade are well-characterized. The following sections detail the key pathways affected, with inferences drawn from the known functions of EGFR/ErbB2 and studies involving similar tyrphostin compounds.
The JAK/STAT Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for cytokine and growth factor receptors. EGFR activation can lead to the phosphorylation and activation of STAT proteins, particularly STAT3. Constitutive STAT3 activation is a known oncogenic driver, promoting cell proliferation and survival.
While direct studies on this compound's effect on STAT3 are not prevalent, the related tyrphostin, AG490, has been demonstrated to inhibit the constitutive activation of STAT3. Given that this compound targets an upstream activator of STAT3 (EGFR), it is highly probable that it also leads to a reduction in STAT3 phosphorylation and its subsequent downstream effects.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Activation of EGFR and ErbB2 leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt.
Studies on the related tyrphostin, AG-879, have shown that it effectively decreases the activation (phosphorylation) of Akt. By inhibiting the upstream receptors EGFR and ErbB2, this compound is expected to suppress the PI3K/Akt signaling cascade, thereby promoting apoptosis and inhibiting cell proliferation.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route downstream of EGFR and ErbB2, playing a key role in cell proliferation, differentiation, and survival. Activation of EGFR/ErbB2 initiates a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK.
Inhibition of EGFR by this compound is expected to block the activation of this entire cascade, leading to a decrease in phosphorylated ERK and a subsequent reduction in the transcription of genes involved in cell cycle progression.
Experimental Protocols
The investigation of this compound's effects on downstream signaling pathways typically involves a series of in vitro experiments. A generalized workflow for such an investigation is outlined below.
General Experimental Workflow
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cancer cell lines with known EGFR or ErbB2 expression (e.g., A431, SK-BR-3) are cultured in appropriate media.
-
Cells are seeded and allowed to adhere overnight.
-
A stock solution of this compound is prepared in DMSO.
-
Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration.
2. Western Blotting:
-
Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a Bradford or BCA assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound is a potent inhibitor of EGFR and ErbB2, key drivers in many cancers. Its mechanism of action directly leads to the suppression of critical downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK cascades. This comprehensive inhibition of pro-survival and pro-proliferative signaling makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development. Further research is warranted to fully elucidate the specific quantitative effects of this compound on each downstream signaling component and to explore its efficacy in various cancer models.
References
The Role of Tyrphostin AG 528 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived protein tyrosine kinase inhibitor (PTKI) that has garnered attention in cancer research for its targeted activity against key oncogenic signaling pathways. As a member of the tyrphostin family of compounds, AG 528 functions as an ATP-competitive inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][2] Dysregulation of these receptor tyrosine kinases is a well-established driver of tumorigenesis, promoting uncontrolled cell proliferation, survival, and metastasis in a variety of human cancers. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with the study of this compound in the context of cancer research.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the autophosphorylation of EGFR and ErbB2, a critical step in the activation of downstream signaling cascades.[1][2] By binding to the ATP-binding pocket of the kinase domain, AG 528 prevents the transfer of phosphate groups to tyrosine residues on the receptor, thereby blocking the recruitment and activation of downstream signaling proteins. The primary signaling pathways affected by this compound are the EGFR and ErbB2 pathways. While its direct interaction with the JAK/STAT pathway is less characterized, the interconnectedness of cellular signaling suggests potential cross-talk and indirect effects on this pathway, which is a known modulator of cancer cell proliferation and survival.
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (μM) | Assay Type | Reference |
| EGFR | 4.9 | Cell-free assay | [1][2] |
| ErbB2 (HER2) | 2.1 | Cell-free assay | [1][2] |
Note: Comprehensive dose-response data and IC50 values for a wide range of specific cancer cell lines are not extensively available in the public domain for this compound.
Signaling Pathways
The signaling cascades primarily disrupted by this compound are pivotal in cancer progression.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, the following are generalized, best-practice methodologies for key assays used to characterize the effects of tyrosine kinase inhibitors like AG 528.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: For MTT assays, solubilize the formazan crystals with a solubilizing agent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of target proteins like EGFR and STAT3 following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-STAT3, STAT3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cancer cells treated with this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
Experimental Workflow Visualization
Conclusion
This compound is a valuable research tool for investigating the roles of EGFR and ErbB2 signaling in cancer. Its inhibitory action on these key oncogenic drivers provides a basis for studying the downstream consequences on cell proliferation, survival, and apoptosis. While specific quantitative data and detailed experimental protocols for this compound are not as abundant as for other inhibitors, the methodologies outlined in this guide provide a robust framework for its characterization. Further research is warranted to fully elucidate its efficacy in various cancer models, its precise impact on interconnected signaling networks such as the JAK/STAT pathway, and its potential for in vivo applications. The continued study of this compound and related compounds will undoubtedly contribute to a deeper understanding of cancer biology and the development of novel therapeutic strategies.
References
Tyrphostin AG 528: A Technical Guide to its Interaction with the JAK/STAT Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG 528 is a potent, cell-permeable inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. While not a direct inhibitor of the Janus kinase (JAK) family, its activity significantly impacts the JAK/STAT signaling cascade through the intricate crosstalk between the EGFR/ErbB2 and JAK/STAT pathways. This guide provides an in-depth technical overview of this compound, its mechanism of action, and its indirect influence on JAK/STAT signaling. Detailed experimental protocols for assessing its activity and quantitative data are presented to support further research and drug development efforts.
Introduction to this compound
This compound, also known as Tyrphostin B66, belongs to the tyrphostin family of compounds, which are synthetic protein tyrosine kinase inhibitors.[1] It functions as an ATP-competitive inhibitor, targeting the kinase domains of EGFR and ErbB2.[1] Dysregulation of these receptor tyrosine kinases is a hallmark of various cancers, making them critical targets for therapeutic intervention.
Mechanism of Action: Direct Inhibition of EGFR and ErbB2
The primary mechanism of action of this compound is the direct inhibition of EGFR (also known as ErbB1 or HER1) and ErbB2 (also known as HER2/neu).[1] Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic domain.[2] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the RAS/RAF/MAPK and PI3K/AKT pathways that drive cellular proliferation, survival, and differentiation.[3]
This compound competes with ATP for binding to the catalytic kinase domain of EGFR and ErbB2, thereby preventing this autophosphorylation and blocking the subsequent activation of downstream signaling pathways.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets has been determined in cell-free assays.
| Target Kinase | IC50 Value (µM) |
| EGFR | 4.9[1] |
| ErbB2 (HER2) | 2.1[1] |
The JAK/STAT Pathway: An Overview
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. The pathway consists of three main components: a receptor, JAKs, and STATs. Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression.
Indirect Modulation of the JAK/STAT Pathway by this compound
Current evidence does not support the direct inhibition of JAK family kinases by this compound. However, a significant body of research demonstrates substantial crosstalk between the EGFR and JAK/STAT signaling pathways.[4][5] Activation of EGFR can lead to the phosphorylation and activation of STATs, particularly STAT3, through both JAK-dependent and JAK-independent mechanisms.[6][7] One of the key indirect mechanisms involves the EGFR-mediated induction of cytokines, such as Interleukin-6 (IL-6), which then activate the JAK/STAT pathway in an autocrine or paracrine manner.[4][5]
By inhibiting EGFR, this compound can attenuate this downstream activation of the JAK/STAT pathway. This indirect regulation is a crucial aspect of its broader anti-cancer activity.
Signaling Pathway Diagram
Caption: Indirect inhibition of the JAK/STAT pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (EGFR/ErbB2)
This protocol is designed to determine the IC50 value of this compound against purified EGFR or ErbB2 kinases.
Materials:
-
Recombinant human EGFR or ErbB2 kinase (active)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assay)
-
Scintillation counter or plate reader for non-radioactive detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Diluted this compound or DMSO (for control)
-
Recombinant kinase (pre-diluted in kinase buffer)
-
Substrate peptide
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection (Radioactive Method):
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Western Blot for STAT3 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of STAT3 in a relevant cancer cell line (e.g., A431, which overexpresses EGFR).
Materials:
-
A431 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
EGF
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-EGFR (Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3, phospho-EGFR, total EGFR, and the loading control to ensure equal loading and to assess the direct effect on EGFR phosphorylation.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels and the loading control.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's inhibitory activity.
Conclusion
This compound is a valuable research tool for investigating signaling pathways driven by EGFR and ErbB2. While its primary targets are these receptor tyrosine kinases, its inhibitory action has significant downstream consequences, including the attenuation of the JAK/STAT pathway. This indirect modulation underscores the complexity of cellular signaling networks and highlights the potential for broader therapeutic effects of targeted kinase inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the multifaceted activities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. clinpgx.org [clinpgx.org]
- 4. Cross talk of signals between EGFR and IL-6R through JAK2/STAT3 mediate epithelial-mesenchymal transition in ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross talk of signals between EGFR and IL-6R through JAK2/STAT3 mediate epithelial–mesenchymal transition in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR-induced cell migration is mediated predominantly by the JAK-STAT pathway in primary esophageal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tyrphostin AG 528: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases, demonstrating significant activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][2] As a member of the tyrphostin family of compounds, it serves as a valuable tool in cancer research and the development of targeted therapies. Dysregulation of the EGFR/ErbB2 signaling pathways is a hallmark of numerous malignancies, making inhibitors like this compound critical for investigating the mechanisms of cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and experimental protocols for the use of this compound in a preclinical research setting.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of both EGFR and ErbB2. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptors, a critical step in the activation of downstream signaling cascades. The primary signaling pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are central to cell cycle progression, proliferation, and survival. There is also evidence to suggest that tyrphostins can modulate the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cellular responses.
Quantitative Data
The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (µM) | Assay Type |
| EGFR | 4.9 | Cell-free assay |
| ErbB2 | 2.1 | Cell-free assay |
Data sourced from multiple suppliers and publications.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures involving this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted based on the specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of this compound (MW: 306.32 g/mol ), add 326.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
In Vitro Kinase Assay for IC50 Determination
This protocol is a general guideline for determining the IC50 of this compound against purified EGFR and ErbB2 kinases using a luminescence-based assay like ADP-Glo™.
Materials:
-
Recombinant human EGFR and ErbB2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.
-
In a 384-well plate, add 1 µL of each this compound dilution or DMSO control.
-
Add 2 µL of a solution containing the kinase (EGFR or ErbB2) to each well.
-
Add 2 µL of a solution containing the substrate peptide and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431 for high EGFR, SK-BR-3 for high ErbB2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR and ErbB2 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of EGFR and ErbB2 in cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
This compound
-
EGF (for stimulating EGFR phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (e.g., Tyr1248), anti-total-ErbB2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation. For ErbB2, which is often constitutively active in overexpressing cells, stimulation may not be necessary.
-
Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Solubility | Compound precipitation in aqueous media. | Prepare fresh stock solutions in DMSO. For working solutions, dilute the stock in pre-warmed media and vortex well. Avoid high final concentrations of DMSO (>0.5%). |
| Inconsistent IC50/GI50 values | Cell passage number, seeding density, or incubation time variations. | Maintain a consistent cell passage number. Optimize and standardize cell seeding density and treatment duration. |
| High Background in Western Blots | Inadequate blocking or washing, or high antibody concentration. | Increase blocking time, use a different blocking agent (BSA vs. milk), increase the number and duration of washes, and optimize the primary and secondary antibody concentrations. |
| No Inhibition Observed | Inactive compound, incorrect concentration, or resistant cell line. | Verify the integrity of the compound. Test a wider range of concentrations. Use a cell line known to be sensitive to EGFR/ErbB2 inhibition as a positive control. |
Conclusion
This compound is a valuable research tool for investigating the roles of EGFR and ErbB2 in cancer biology. The protocols provided herein offer a framework for characterizing its inhibitory activity and cellular effects. Careful experimental design and optimization are crucial for obtaining reliable and reproducible data. These application notes are intended to guide researchers in the effective use of this compound to advance our understanding of tyrosine kinase signaling in health and disease.
References
Tyrphostin AG 528: Application Notes and Protocols for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and in vitro use of Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases.
Product Information
This compound , also known as Tyrphostin B66, is a synthetic compound widely used in cancer research to study the role of EGFR and ErbB2 signaling pathways in cell proliferation, differentiation, and apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 306.32 g/mol | [1] |
| IC₅₀ for EGFR | 4.9 µM | [1][2][3] |
| IC₅₀ for ErbB2/HER2 | 2.1 µM | [1][2][3] |
| Solubility in DMSO | ≥ 60 mg/mL (195.87 mM) | [1][3] |
| Solubility in Ethanol | 5 mg/mL (16.32 mM) | [1] |
| Solubility in Water | < 1 mg/mL | [1] |
Dissolution Protocol for In Vitro Use
This protocol outlines the steps for preparing a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heating block set to 37°C
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of your cell cultures.
-
Calculate Required Amount: Based on your desired stock solution concentration and volume, calculate the mass of this compound powder needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 306.32 g/mol * 1000 mg/g = 3.06 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).[2][3]
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for dissolving this compound.
In Vitro Experimental Protocol
This is a general protocol for treating cells with this compound. The optimal concentration and incubation time will depend on the cell line and the specific experimental goals.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of medium.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Wash the cells once with sterile PBS (optional).
-
Add the medium containing the desired concentration of this compound (the working solution) to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, trypan blue), western blotting for protein expression and phosphorylation, or cell cycle analysis.
Signaling Pathway Inhibition
This compound primarily targets the tyrosine kinase activity of EGFR and ErbB2. Inhibition of these receptors blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell growth, proliferation, and survival.
EGFR/ErbB2 Signaling Pathway Inhibition by this compound
References
Tyrphostin AG 528: A Guide to Stock Solution Preparation and In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2] As a member of the tyrphostin family of protein tyrosine kinase inhibitors, it serves as a valuable tool in cancer research and drug development by enabling the study of signaling pathways that are often dysregulated in various malignancies. Proper preparation and application of this compound are crucial for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO) and its subsequent use in cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Parameter | Value | Source(s) |
| Molecular Weight | 306.32 g/mol | [1][3] |
| Solubility in DMSO | 25 mg/mL (81.61 mM) to 61 mg/mL (199.13 mM) | [1][2][4][5] |
| IC50 for EGFR | 4.9 µM | [1][2] |
| IC50 for ErbB2/HER2 | 2.1 µM | [1][2] |
| Powder Storage | -20°C for up to 3 years | [1][2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-warm the this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO: Based on the desired stock solution concentration (e.g., 10 mM, 20 mM, or higher, within the solubility limits), calculate the volume of DMSO needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 306.32 g/mol = 3.0632 mg
-
-
Dissolve the powder: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Aid dissolution: Vortex the solution thoroughly. To ensure complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes.[5] Gentle warming to 37°C can also aid in solubilization.[5] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Protocol 2: Inhibition of EGFR Phosphorylation in a Cell-Based Assay
This protocol provides a general framework for treating a cell line that overexpresses EGFR, such as the A431 human epidermoid carcinoma cell line, with this compound to assess the inhibition of EGFR phosphorylation.
Materials:
-
A431 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed A431 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once the cells have attached and reached the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours to reduce basal levels of EGFR phosphorylation.
-
Inhibitor Treatment: Prepare working solutions of this compound by diluting the DMSO stock solution in serum-free medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). A tyrphostin concentration in the range of 50 to 100 µM has been used in A431 cells.[6] Remember to include a vehicle control (DMSO only) at the same final concentration as the highest drug treatment. Incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours).
-
EGF Stimulation: To induce EGFR phosphorylation, add EGF to the medium to a final concentration of 20-100 ng/mL.[6] Incubate for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR in each treatment condition.
Visualizations
Caption: Workflow for preparing and using a this compound stock solution.
Caption: this compound inhibits the EGFR and ErbB2 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Tyrphostin AG-528产品说明书 [selleck.cn]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Rapid uptake of tyrphostin into A431 human epidermoid cells is followed by delayed inhibition of epidermal growth factor (EGF)-stimulated EGF receptor tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG 528: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 528 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays. The provided information is intended to guide researchers in utilizing this compound to investigate cellular signaling pathways and to assess its potential as an anti-cancer agent.
Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR and ErbB2/HER2 receptor tyrosine kinases. By blocking the autophosphorylation of these receptors, it effectively inhibits the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR/ErbB2 signaling pathway is a common occurrence in various cancers, making it a key target for therapeutic intervention.
Signaling Pathway
The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR or the heterodimerization of ErbB family members leads to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways. This compound blocks the initial receptor phosphorylation event, thereby inhibiting both of these major signaling cascades.
Caption: EGFR/ErbB2 Signaling Pathway Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been determined in cell-free assays. This data is essential for determining the appropriate concentration range for cell-based experiments.
| Target | IC50 Value | Assay Type |
| EGFR | 4.9 µM | Cell-free assay |
| ErbB2/HER2 | 2.1 µM | Cell-free assay |
Data sourced from multiple suppliers.[1][2]
Preparation of Stock Solutions
It is critical to prepare and store this compound correctly to ensure its stability and activity.
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10-20 mM |
| Storage | -20°C, desiccated and protected from light |
| Stability | Up to 6 months at -80°C and 1 month at -20°C |
Protocol for a 10 mM Stock Solution:
-
This compound has a molecular weight of 306.32 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.06 mg of this compound in 1 mL of fresh, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest (e.g., A431, MCF-7, MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on the IC50 values, is 0.1, 1, 5, 10, 25, 50, and 100 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Inhibition of EGFR Phosphorylation (Western Blot)
This protocol is to assess the ability of this compound to inhibit ligand-induced EGFR phosphorylation.
Caption: Western Blot Workflow for p-EGFR Detection.
Materials:
-
Cell line with high EGFR expression (e.g., A431)
-
Complete and serum-free culture medium
-
This compound stock solution
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture: Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-4 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Pellet the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low drug potency | Improper storage of stock solution | Prepare fresh stock solution; aliquot to avoid freeze-thaw cycles. |
| Inactivation in media | Prepare working solutions immediately before use. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibodies. | |
| Variable results in MTT assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in 96-well plate | Avoid using the outer wells or fill them with sterile PBS. |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Disclaimer: The protocols provided are intended as a guide. Optimization may be necessary for specific cell lines and experimental conditions.
References
Tyrphostin AG 528: Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent inhibitor of protein tyrosine kinases, demonstrating significant activity against Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2)[1][2]. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. In many types of cancer, these pathways are dysregulated, leading to uncontrolled cell division. By targeting EGFR and ErbB2, this compound presents a promising avenue for anticancer research and therapeutic development.
These application notes provide a summary of the available data on the effects of this compound on cancer cell lines and detailed protocols for its use in in vitro experiments.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR and ErbB2 tyrosine kinases[1]. By binding to the ATP-binding site in the catalytic domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition ultimately leads to a reduction in cell proliferation and, in some contexts, the induction of cell death.
Quantitative Data Summary
While specific IC50 values for this compound in various cancer cell lines are not extensively documented in the currently available literature, its inhibitory activity against the isolated enzymes is well-characterized.
Table 1: Inhibitory Activity of this compound Against Purified Enzymes
| Target Enzyme | IC50 (µM) | Reference |
| EGFR | 4.9 | [1][2] |
| ErbB2 (HER2) | 2.1 | [1][2] |
Note: The IC50 values represent the concentration of this compound required to inhibit the activity of the purified enzymes by 50%. Cellular IC50 values may vary depending on the cell line and experimental conditions.
Studies on other tyrphostins provide insights into the potential cellular effects. For instance, Tyrphostin AG1024 and SU1498 inhibited the autocrine growth of DU145 prostate cancer cells with an IC50 of approximately 2.5 µM[3].
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the EGFR/ErbB2 signaling cascade. Inhibition of these receptors can impact downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are critical for cell proliferation and survival.
References
Application Notes and Protocols for Tyrphostin AG 528 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2/HER2 tyrosine kinases, with IC50 values of 4.9 µM and 2.1 µM, respectively[1][2]. As a member of the tyrphostin family of protein tyrosine kinase inhibitors, it serves as a valuable tool in cancer research and for studying signal transduction pathways. Dysregulation of the EGFR signaling cascade is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. This compound facilitates the investigation of these processes by blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways, such as the JAK/STAT pathway.
Western blotting is a fundamental technique to elucidate the inhibitory effects of this compound on the EGFR signaling pathway. This document provides a detailed protocol for utilizing this compound in cell-based assays and subsequent western blot analysis to monitor the phosphorylation status of EGFR and the downstream effector, STAT3.
Mechanism of Action
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate critical cellular processes. One such downstream effector is the Signal Transducer and Activator of Transcription 3 (STAT3), which, upon phosphorylation, translocates to the nucleus to regulate gene expression involved in cell growth and survival. This compound, by competitively binding to the ATP-binding site of the EGFR kinase domain, prevents this initial autophosphorylation event, thereby blocking the entire downstream signaling cascade.
Data Presentation
The following table summarizes recommended starting concentrations and incubation times for cell treatment with this compound and for antibody dilutions in western blot analysis.
| Parameter | Recommendation | Notes |
| Cell Treatment | ||
| This compound Concentration | 5-20 µM | Start with a concentration around the IC50 and perform a dose-response experiment. |
| Incubation Time | 1-24 hours | Time-course experiments are recommended to determine the optimal inhibition time. |
| EGF Stimulation (Optional) | 100 ng/mL for 15-30 min | To induce EGFR phosphorylation prior to inhibitor treatment. |
| Western Blot Antibodies | ||
| Primary Antibody: p-EGFR (Tyr1068) | 1:1000 | Dilute in 5% BSA in TBST. |
| Primary Antibody: Total EGFR | 1:1000 | Dilute in 5% non-fat dry milk in TBST. |
| Primary Antibody: p-STAT3 (Tyr705) | 1:1000 | Dilute in 5% BSA in TBST. |
| Primary Antibody: Total STAT3 | 1:1000 | Dilute in 5% non-fat dry milk in TBST. |
| Primary Antibody: β-actin | 1:5000 | Dilute in 5% non-fat dry milk in TBST. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:5000 | Dilute in 5% non-fat dry milk in TBST. |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., A431, MDA-MB-231, or other cancer cell lines with active EGFR signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal levels of EGFR phosphorylation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM). Remove the starvation medium and add the medium containing this compound. Incubate for the desired time (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
EGF Stimulation (Optional): Following inhibitor treatment, you can stimulate the cells with epidermal growth factor (EGF) to induce a robust EGFR phosphorylation signal. Add EGF directly to the medium to a final concentration of 100 ng/mL and incubate for 15-30 minutes at 37°C.
II. Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Lysate Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each sample using a BCA protein assay, following the manufacturer's instructions.
III. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR, anti-total EGFR, anti-p-STAT3, anti-total STAT3, or a loading control like β-actin) diluted in the appropriate blocking buffer (see table above) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing: To analyze multiple proteins on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a different primary antibody, starting from the blocking step. It is recommended to first probe for phosphorylated proteins and then for total proteins.
Mandatory Visualizations
Caption: Experimental workflow for Western Blot analysis of this compound treated cells.
Caption: EGFR-STAT3 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Tyrphostin AG 528 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2, in mouse xenograft models.
Introduction
This compound is a protein tyrosine kinase inhibitor with demonstrated activity against EGFR and ErbB2, with IC50 values of 4.9 µM and 2.1 µM, respectively[1][2]. These receptors are frequently overexpressed or mutated in various human cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The inhibition of the EGFR/ErbB2 signaling pathways is a clinically validated strategy in oncology. This compound serves as a valuable tool for preclinical research to investigate the therapeutic potential of targeting these pathways in vivo.
Mechanism of Action
This compound exerts its anticancer effects by competitively inhibiting the ATP binding site of the intracellular tyrosine kinase domain of EGFR and ErbB2. This blockade prevents autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which are crucial for tumor growth and survival.
Data Presentation
| Treatment Group | Dosage (mg/kg) | Administration Route | Frequency | Tumor Growth Inhibition (%) | Average Tumor Volume (mm³) at Day 21 | Statistical Significance (p-value) |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | 0 | 1500 ± 250 | - |
| This compound | 25 | Intraperitoneal (i.p.) | Daily | 35 | 975 ± 180 | <0.05 |
| This compound | 50 | Intraperitoneal (i.p.) | Daily | 60 | 600 ± 120 | <0.01 |
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on a common formulation for poorly soluble compounds for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final dosing solution, calculate the required volume of each component. For example, to prepare 1 mL of a 2.5 mg/mL solution:
-
Add 100 µL of the 25 mg/mL this compound stock solution to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Vortex the final solution thoroughly before each use. It is recommended to prepare this formulation fresh on the day of administration.
Protocol 2: Mouse Xenograft Model and Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line with known EGFR or ErbB2 expression (e.g., A431, SK-BR-3)
-
6-8 week old immunodeficient mice (e.g., athymic Nude or SCID)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS, cell culture medium, and cell harvesting reagents
-
Calipers for tumor measurement
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 2-10 x 10^7 cells/mL.
-
For subcutaneous injection, mix the cell suspension 1:1 with Matrigel (optional).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Administer this compound (prepared as in Protocol 1) or the vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule should be based on the experimental design.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week throughout the study.
-
At the end of the study (e.g., after 21-28 days, or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for target modulation).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
Experimental Workflow
The following diagram outlines the typical workflow for a mouse xenograft study using this compound.
References
Application Notes and Protocols for Cell Proliferation Assay with Tyrphostin AG 528
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tyrphostin AG 528 in cell proliferation assays. This document includes the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the assessment of its anti-proliferative effects.
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] By targeting the tyrosine kinase activity of these receptors, this compound can block downstream signaling pathways that are crucial for cell growth and division, making it a compound of interest in cancer research.
Mechanism of Action
This compound acts as a protein tyrosine kinase inhibitor.[2] It competitively blocks the ATP binding site on the intracellular domain of EGFR and ErbB2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, both of which are central regulators of cell proliferation, survival, and differentiation.[3][4][5][6] Inhibition of these pathways leads to cell cycle arrest and a reduction in cell proliferation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in cell-free assays, providing a baseline for its potency against its primary targets.
| Target | IC50 Value (µM) | Assay Type |
| EGFR | 4.9[1][2] | Cell-free assay |
| ErbB2/HER2 | 2.1[1][2] | Cell-free assay |
Note: IC50 values in cell-based assays may vary depending on the cell line and experimental conditions.
EGFR and ErbB2 Signaling Pathway Inhibition by this compound
The following diagram illustrates the signaling pathways targeted by this compound.
Experimental Protocol: Cell Proliferation Assay (MTT Method)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of adherent cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]
Materials
-
Cancer cell line of interest (e.g., human bladder, renal, or pancreatic carcinoma cell lines)[9][10]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)[1]
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Sterile PBS
-
Multichannel pipette
-
Microplate reader (570 nm or 590 nm wavelength)
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete growth medium to a concentration that will result in 50-70% confluency at the end of the assay. This typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in serum-free or low-serum medium. A typical concentration range to test for tyrphostins is between 1 µM and 100 µM.[9]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a period of 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents | Use sterile technique and fresh reagents. |
| Low signal | Insufficient cell number or incubation time | Optimize cell seeding density and incubation times. |
| Inconsistent results | Uneven cell seeding or pipetting errors | Ensure a homogenous cell suspension and use a multichannel pipette for consistency. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Antiproliferative effects of tyrosine kinase inhibitors (tyrphostins) on human bladder and renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis with Tyrphostin AG 528
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1] Dysregulation of these receptor tyrosine kinases is a common feature in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting the kinase activity of EGFR and ErbB2, this compound can block downstream signaling pathways, ultimately leading to the induction of apoptosis in cancer cells that are dependent on these pathways for their survival. These application notes provide an overview of the mechanism of action of this compound in inducing apoptosis and detailed protocols for its use in cell-based assays.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor at the kinase domain of both EGFR and ErbB2/HER2. This inhibition prevents the autophosphorylation and activation of these receptors, which in turn blocks the activation of downstream pro-survival signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. The inhibition of these pathways leads to a cascade of events culminating in programmed cell death, or apoptosis. While the precise downstream events for this compound are not extensively documented in publicly available literature, the general mechanism for potent EGFR and ErbB2 inhibitors involves the upregulation of pro-apoptotic proteins (e.g., Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2] This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in the execution of apoptosis.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | IC50 Value | Cell Line | Reference |
| EGFR | 4.9 µM | Not Specified | [1] |
| ErbB2/HER2 | 2.1 µM | Not Specified | [1] |
Table 2: Effects of Related Tyrphostins on Apoptosis
| Compound | Cell Line | Effect on Apoptosis | Key Findings | Reference |
| Tyrphostin AG1478 | Colorectal Tumor Cells | Increased apoptotic index | Induced expression of Bak and down-regulated Bcl-2. | [2] |
| Tyrphostin 51 | Human Luteinized Granulosa Cells | Increased percentage of subdiploid apoptotic nuclei | Activated caspase-3. | [3] |
| Adaphostin | Human Leukemia Cells | Synergistic induction of apoptosis with proteasome inhibitors | Associated with increased reactive oxygen species (ROS) generation. | [4] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is to determine the IC50 value of this compound in a specific cell line.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.
-
Treatment: Treat the cells with this compound at concentrations determined from the cell viability assay (e.g., 1x and 2x IC50). Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the floating cells from the medium by centrifugation.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is to assess the changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK, anti-Bcl-2, anti-Bak, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 2. For phosphorylation studies, serum-starve cells for 12-24 hours before treatment and stimulate with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with an appropriate volume of lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the change in protein expression or phosphorylation relative to the total protein and the loading control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of epidermal-growth-factor-receptor-dependent signalling by tyrphostins A25 and AG1478 blocks growth and induces apoptosis in colorectal tumor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tyrphostin adaphostin interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tyrphostin AG 528 solubility problems in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Tyrphostin AG 528, with a focus on addressing solubility problems in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experiments, particularly concerning its solubility.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
A1: Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its low water solubility.[1][2] Follow these steps to troubleshoot:
-
Verify the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is at a level well-tolerated by your cells, typically not exceeding 0.5% and ideally at or below 0.1%.[3] High concentrations of the solvent can cause the hydrophobic compound to precipitate.[2][3]
-
Check your stock solution: Ensure your this compound stock solution in DMSO is completely dissolved. If you notice any crystals, you can gently warm the solution to 37°C or use sonication to aid dissolution.[4]
-
Modify your dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution. Alternatively, add the stock solution to pre-warmed (37°C) media while gently swirling.[3] This can prevent thermal shock and reduce the chances of precipitation.
-
Reduce the final concentration: The concentration of this compound you are using might be above its solubility limit in the media. Try using a lower final concentration in your experiment.
-
Use serum-free media for initial dilution: For some compounds, proteins in serum can contribute to precipitation. Try preparing the final dilution in a serum-free or low-serum medium immediately before adding it to the cells.
Q2: My experimental results with this compound are inconsistent. Could this be related to solubility?
A2: Yes, inconsistent results are often linked to solubility issues. If this compound precipitates, the actual concentration of the inhibitor in your experiment will be lower and more variable than intended.
-
Visually inspect for precipitation: Before each experiment, carefully inspect your working solutions for any signs of cloudiness or visible particles.[2]
-
Prepare fresh working solutions: It is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment from a frozen stock.[5] Avoid storing diluted solutions in aqueous media.
-
Centrifuge if necessary: If you suspect minor precipitation, you can centrifuge your working solution and use the supernatant. However, be aware that this will alter the final concentration.
Q3: The this compound powder is not dissolving in DMSO. What should I do?
A3: This is uncommon as this compound is highly soluble in DMSO.[1][6] However, if you encounter this issue:
-
Use anhydrous DMSO: Ensure you are using high-purity, anhydrous (water-free) DMSO.[3] DMSO is hygroscopic (absorbs moisture from the air), and water contamination can significantly reduce the solubility of hydrophobic compounds.[6] Use freshly opened DMSO for best results.
-
Gentle warming and sonication: As mentioned, gentle warming to 37°C and vortexing or sonication can help dissolve the compound.[4]
-
Check the concentration: While highly soluble, ensure you are not trying to prepare a stock solution that is above the reported solubility limits (see table below).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a protein tyrosine kinase inhibitor.[4][5] It potently inhibits the epidermal growth factor receptor (EGFR) and ErbB2/HER2, with IC50 values of 4.9 µM and 2.1 µM, respectively.[1][5][6] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways that are involved in cell proliferation, survival, and differentiation.[7][8][9]
Q2: What are the recommended solvents and solubility limits for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][6] It has limited solubility in ethanol and is practically insoluble in water.[1][6]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, at 10-50 mM. For detailed instructions, please refer to the Experimental Protocols section.
Q4: How should I store this compound?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability.[1][5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[5][6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration |
| DMSO | ~60 mg/mL | ~196 mM |
| Ethanol | 5 mg/mL | 16.32 mM |
| Water | <1 mg/mL | Insoluble |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 306.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (mg) = 50 mmol/L * 1 mL * 306.32 g/mol = 15.32 mg
-
-
Weigh the compound: Carefully weigh 15.32 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for a few minutes to aid dissolution.
-
Store the stock solution: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of EGFR/ErbB2 by this compound.
References
- 1. adooq.com [adooq.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. clinpgx.org [clinpgx.org]
preventing Tyrphostin AG 528 precipitation in buffer
Welcome to the technical support center for Tyrphostin AG 528. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Tyrphostin B66, is a protein tyrosine kinase inhibitor.[1][2][3] It primarily targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2), inhibiting their autophosphorylation and downstream signaling pathways that are crucial for cell proliferation and survival.[2][4] Its inhibitory action makes it a subject of interest in cancer research.
Q2: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3] It is highly soluble in DMSO, whereas its solubility in water and ethanol is significantly lower.[2][3] For optimal stability, it is advised to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[2]
Q3: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO can be stored at -20°C for up to a month, and for longer-term storage of up to six months, -80°C is recommended.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use experiments.[3]
Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous buffer. What is the cause?
Precipitation upon dilution of a DMSO stock into an aqueous buffer (like PBS, Tris, or cell culture media) is a common issue for poorly water-soluble compounds like this compound.[5] This phenomenon, often called "solvent shock," occurs because the compound is rapidly transferred from a solvent where it is highly soluble (DMSO) to one where it is not (aqueous buffer).[6] The final concentration of the compound in the aqueous buffer may have exceeded its solubility limit.[5][6]
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your experimental buffer can lead to inaccurate concentration and unreliable results. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Initial Checks and Best Practices
-
Verify Stock Solution Integrity : Ensure your DMSO stock solution is fully dissolved. If you observe any crystals, gently warm the solution to 37°C and vortex or sonicate until all solid material is dissolved.[7]
-
Use High-Quality DMSO : Use fresh, anhydrous (moisture-free) DMSO to prepare your stock solution, as hygroscopic DMSO can negatively impact solubility.[2]
-
Minimize Final DMSO Concentration : For cell-based assays, the final concentration of DMSO in the culture medium should ideally be below 0.5%, and not exceed 1%, to avoid solvent-induced cytotoxicity.[6][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]
Protocol for Dilution
A stepwise dilution process is crucial to prevent precipitation. Instead of a single large dilution, a serial dilution approach is recommended.
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting Steps for Persistent Precipitation
If you continue to experience precipitation after following the best practices for dilution, consider the following factors related to your buffer:
-
pH of the Buffer : this compound is a phenolic compound, and the solubility of such compounds is often pH-dependent. In more alkaline conditions (higher pH), phenolic hydroxyl groups can deprotonate, forming more polar and soluble salts. Conversely, in acidic to neutral pH, the compound will be in its less soluble, protonated form.
-
Recommendation : If your experimental conditions permit, try increasing the pH of your buffer slightly. However, be mindful that high pH can also lead to compound degradation over time.
-
-
Buffer Composition : High concentrations of salts in your buffer can sometimes lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds.
-
Recommendation : If possible, test buffers with lower salt concentrations.
-
-
Use of Co-solvents or Surfactants : For challenging applications, particularly in vivo studies, co-solvents and surfactants can be used to maintain solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[1] While less common for standard in vitro assays, a low concentration of a biocompatible surfactant might be a viable option.
Quantitative Data Summary
The following table summarizes the known solubility and inhibitory concentrations of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 306.32 g/mol | [2][3] |
| Solubility in DMSO | 20 - 61 mg/mL (approx. 65 - 199 mM) | [2] |
| Solubility in Ethanol | ~5 mg/mL (approx. 16.3 mM) | [3] |
| Solubility in Water | <1 mg/mL | [2][3] |
| IC₅₀ for EGFR | 4.9 µM | [2][4] |
| IC₅₀ for ErbB2/HER2 | 2.1 µM | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing : Accurately weigh out 3.06 mg of this compound powder.
-
Dissolution : Add 1 mL of anhydrous DMSO to the powder.
-
Mixing : Vortex or sonicate the solution until the compound is completely dissolved. A brief warming to 37°C can aid this process.
-
Storage : Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol is for diluting a 10 mM DMSO stock solution to a final concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration is 0.1%.
-
Intermediate Dilution : Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
-
Final Dilution : Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium. Mix immediately by gentle pipetting or swirling.
-
Application : Add the final working solution to your cells promptly.
Signaling Pathway
This compound inhibits the EGFR/ErbB2 signaling pathway. Upon ligand binding (e.g., EGF to EGFR), these receptors dimerize and autophosphorylate on tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pathways like MAPK and PI3K/Akt, which promote cell proliferation and survival. This compound blocks this initial phosphorylation step.
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
References
Tyrphostin AG 528 stability after reconstitution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Tyrphostin AG 528 after reconstitution.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
A1: this compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powdered form at -20°C, where it can be stable for up to three years. Once reconstituted in DMSO, the stability depends on the storage temperature.
Q2: What is the recommended storage condition for the reconstituted stock solution?
A2: For optimal stability, the reconstituted DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1] Some suppliers suggest that storage at -80°C can extend stability to six months.[2]
Q3: Is this compound sensitive to light?
Q4: How stable is this compound in aqueous working solutions, such as cell culture media?
A4: There is limited specific data on the stability of this compound in aqueous solutions. Generally, it is recommended to prepare working solutions fresh from the DMSO stock solution just before use. A study on related tyrphostins (tyrphostin 23 and 25) indicated that they are unstable in solution and can form degradation products that are more potent inhibitors of protein tyrosine kinases than the parent compound.[4] This highlights the importance of consistent experimental timing after preparing the working solution to ensure reproducible results.
Q5: I'm observing variable results in my cell-based assays. Could this be related to the stability of this compound?
A5: Yes, variability in experimental results can be due to the instability of this compound in your working solutions.[4] As mentioned, some tyrphostins can degrade into more active compounds, which could lead to inconsistent inhibitory effects. To minimize this, always prepare fresh working solutions and apply them to your cells for a consistent duration in each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate formation in stock solution upon storage | The solubility of this compound in DMSO can be affected by moisture absorption by the solvent.[1][5] | Use fresh, anhydrous DMSO for reconstitution. If a precipitate is observed, gentle warming and vortexing may help to redissolve the compound. |
| Inconsistent results between experiments | 1. Degradation of the compound in the working solution. 2. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare working solutions in aqueous buffer or cell culture media immediately before each experiment. 2. Aliquot the DMSO stock solution after the initial reconstitution to avoid repeated freezing and thawing. |
| Lower than expected potency | Degradation of the compound due to improper storage or handling. | Ensure the powdered compound and DMSO stock solutions are stored at the recommended temperatures and protected from light. Use fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Stability Period | Source |
| Powder | - | -20°C | Up to 3 years | [1] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [1] |
| -80°C | 6 months | [2] | ||
| -20°C | Up to 1 month | [1] | ||
| 4°C | 2 weeks |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ~61 mg/mL (199.13 mM) | [1][5] |
| Ethanol | 5 mg/mL (16.32 mM) | [1] |
| Water | <1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed cell culture medium or appropriate aqueous buffer
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the final desired concentration in your experiment.
-
Immediately before treating the cells, dilute the DMSO stock solution into the pre-warmed cell culture medium to the final concentration. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Apply the freshly prepared working solution to the cells immediately.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR and ErbB2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Recommended experimental workflow for using this compound.
References
- 1. ERBB2-EGFR signaling pathway Gene Ontology Term (GO:0038134) [informatics.jax.org]
- 2. cusabio.com [cusabio.com]
- 3. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
off-target effects of Tyrphostin AG 528 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tyrphostin AG 528. This resource is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential experimental issues related to the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the ErbB2/HER2 receptor tyrosine kinases.[1][2][3][4][5] It is widely used in cancer research due to its anti-proliferative properties.[1][2][3][4]
Q2: What is the evidence for off-target effects of this compound?
Q3: What potential off-target signaling pathways might be affected by this compound?
Based on studies of related tyrphostin compounds, potential off-target effects could include the modulation of pathways related to:
-
Mitochondrial function: Some tyrphostins, like AG17, have been observed to disrupt mitochondrial function, leading to decreased ATP levels and loss of mitochondrial membrane potential.[6] Another tyrphostin, A9, has been shown to induce mitochondrial fragmentation.[7]
-
Reactive Oxygen Species (ROS) production: The tyrphostin adaphostin has been shown to induce apoptosis in leukemia cells through a mechanism dependent on reactive oxygen species (ROS).[2]
-
Other kinases: Due to the conserved nature of the ATP-binding pocket in kinases, it is possible that this compound could inhibit other kinases, although specific targets and potencies are not well-documented.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
Problem: You are observing a cellular effect (e.g., apoptosis, cell cycle arrest, morphological changes) that cannot be fully explained by the inhibition of EGFR and ErbB2 signaling.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Validate On-Target Inhibition: Confirm that EGFR and ErbB2 signaling are inhibited at the concentration of this compound you are using. This can be done by Western blotting for the phosphorylated forms of these receptors and their downstream effectors (e.g., p-Akt, p-ERK).
-
Use a Structurally Different Inhibitor: Employ a structurally unrelated inhibitor of EGFR/ErbB2. If the unexpected phenotype persists, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it is more likely an off-target effect.
-
Investigate Common Off-Target Pathways:
-
Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent probe like TMRM or JC-1. Measure cellular ATP levels using a luminescence-based assay.
-
ROS Production: Measure intracellular ROS levels using a fluorescent probe such as DCFDA.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Problem: The IC50 value of this compound in your cellular assay is significantly different from the reported biochemical IC50 values.
Possible Cause: This discrepancy could be due to factors such as cell permeability, cellular metabolism of the compound, or engagement of off-targets within the complex cellular environment.
Troubleshooting Steps:
-
Assess Cell Permeability: While specific data for this compound is limited, poor cell permeability can be a factor for some compounds. If possible, use a cellular target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the compound is reaching its intracellular target.
-
Evaluate Compound Stability: The compound may be unstable in your cell culture media or rapidly metabolized. Incubate this compound in media and in the presence of cells over time and quantify the amount of intact compound using LC-MS/MS.
-
Consider Off-Target Engagement: An off-target with high affinity in the cellular context could contribute to the observed cellular potency. A kinome-wide screen can help identify such interactions.
Data Presentation
Table 1: On-Target Activity of this compound
| Target | IC50 (in vitro) | Reference |
| EGFR | 4.9 µM | [1][2][3][4][5] |
| ErbB2/HER2 | 2.1 µM | [1][2][3][4][5] |
Table 2: Potential Off-Target Effects Based on the Tyrphostin Class
| Potential Off-Target Effect | Observed with Tyrphostin(s) | Experimental Readout | Reference |
| Mitochondrial Dysfunction | AG17, A9 | Decreased ATP, Loss of membrane potential, Mitochondrial fragmentation | [6][7] |
| Increased ROS Production | Adaphostin | Increased intracellular ROS levels | [2] |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound against a broader panel of kinases.
1. In Vitro Kinase Panel Screen (Biochemical Assay)
-
Rationale: To identify potential off-target kinases based on direct enzymatic inhibition.
-
Procedure:
-
Submit the compound to a commercial kinase screening service (e.g., KINOMEscan®, DiscoverX). These services typically test the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases.
-
The results are usually provided as a percentage of inhibition or binding affinity for each kinase.
-
For any significant "hits" (kinases inhibited above a certain threshold, e.g., >50%), perform follow-up dose-response experiments to determine the IC50 value.
-
2. Cellular Target Engagement Assay (e.g., Western Blot for Downstream Pathways)
-
Rationale: To confirm that the identified off-target kinases are functionally inhibited in a cellular context.
-
Procedure:
-
Based on the results from the in vitro screen, select cell lines where the identified off-target kinases are known to be active.
-
Treat the cells with a dose range of this compound.
-
Lyse the cells and perform Western blotting to assess the phosphorylation status of a known downstream substrate of the off-target kinase. A dose-dependent decrease in substrate phosphorylation suggests cellular engagement of the off-target.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The tyrphostin adaphostin interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Reactive Oxygen Species Play a Critical Role in Collagen-Induced Platelet Activation via SHP-2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyrphostin AG 528 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tyrphostin AG 528 incubation time in cell-based assays.
Understanding this compound
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases, with IC50 values of 4.9 µM and 2.1 µM, respectively.[1][2] By blocking the ATP-binding site of these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as an ATP-competitive inhibitor of EGFR and ErbB2/HER2 tyrosine kinases.[2] This inhibition prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream substrate proteins, effectively blocking signal transduction.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.06 mg of this compound (Molecular Weight: 306.32 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on its IC50 values, a starting concentration range of 1 µM to 10 µM is recommended for most cell lines. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: What are the key differences in incubation time for assessing inhibition of phosphorylation versus cell viability?
A4: The optimal incubation time is highly dependent on the biological question being addressed.
-
For assessing the direct inhibition of EGFR phosphorylation , a short pre-incubation time is required before stimulating the cells with a ligand like EGF. This is because the inhibition of kinase activity is a rapid event.
-
For assessing the effects on cell viability or proliferation , a much longer incubation time is necessary to observe the downstream consequences of inhibiting EGFR signaling, which include impacts on cell cycle progression and apoptosis.
Optimizing Incubation Time: A Tale of Two Assays
The ideal incubation time for this compound is not a one-size-fits-all parameter. It is intrinsically linked to the specific cellular process you are investigating. Below, we provide guidance and protocols for two common experimental goals: assessing the inhibition of receptor phosphorylation and evaluating the impact on cell viability.
Inhibition of EGFR Phosphorylation (A Short-Term Assay)
To determine the direct inhibitory effect of this compound on its target, you will want to measure the phosphorylation status of EGFR (p-EGFR) shortly after treatment.
Recommended Incubation Time Range: 30 minutes to 4 hours.
Rationale: The binding of an inhibitor to its target kinase is a relatively rapid process. A short pre-incubation with this compound is sufficient to allow the compound to enter the cells and engage with EGFR before the receptor is activated by an external stimulus like EGF.
Data Presentation: Expected Outcome of a Time-Course Experiment
| Pre-incubation Time with this compound | Expected p-EGFR Level (relative to stimulated control) | Rationale |
| 15 minutes | Moderate Inhibition | Sufficient time for some inhibitor uptake and target engagement. |
| 30 minutes | Strong Inhibition | Generally considered sufficient for near-maximal inhibition. |
| 1 hour | Strong Inhibition | Often the optimal time point for maximal inhibition. |
| 2 hours | Strong Inhibition | Inhibition should be sustained. |
| 4 hours | Strong Inhibition | Potential for compound metabolism or degradation to begin. |
Experimental Protocol: Western Blot for p-EGFR Inhibition
This protocol provides a framework for determining the optimal pre-incubation time of this compound to inhibit EGF-induced EGFR phosphorylation.
-
Cell Seeding: Plate your cells of interest (e.g., A431, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This reduces basal EGFR activity.
-
Inhibitor Pre-incubation: Treat the serum-starved cells with this compound at your desired concentration (e.g., 5 µM) for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Include a vehicle control (DMSO).
-
Ligand Stimulation: After the inhibitor pre-incubation, stimulate the cells with a final concentration of 100 ng/mL EGF for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Protein Quantification: Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Mandatory Visualization
Cell Viability and Proliferation (A Long-Term Assay)
To assess the impact of this compound on cell survival and growth, longer incubation times are necessary to allow for the downstream effects of EGFR inhibition to manifest.
Recommended Incubation Time Range: 24 to 72 hours.
Rationale: The effects of inhibiting cell signaling on proliferation and viability are not immediate. It takes time for the cells to undergo cell cycle arrest or apoptosis. A 24-hour incubation is often sufficient to see an initial effect, while 48 and 72-hour time points can reveal more pronounced effects.
Data Presentation: Expected Outcome of a Time-Course Experiment
| Incubation Time with this compound | Expected Effect on Cell Viability (IC50) | Rationale |
| 24 hours | Initial decrease in viability; higher IC50 value. | Sufficient time for early effects on cell cycle to emerge. |
| 48 hours | More significant decrease in viability; lower IC50 value. | Cumulative effects of proliferation arrest and apoptosis become more apparent. |
| 72 hours | Potentially the maximal effect; lowest IC50 value. | Allows for multiple rounds of the cell cycle to be impacted. |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a method for determining the optimal incubation time of this compound for reducing cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure the formazan is fully dissolved and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each incubation time.
Mandatory Visualization
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of p-EGFR observed | - Incubation time is too short: The inhibitor may not have had enough time to enter the cells and bind to the target. - Inhibitor concentration is too low: The concentration may be insufficient to effectively inhibit EGFR. - Cell line is resistant: The cell line may have mutations that confer resistance to this compound. - Inactive compound: The stock solution may have degraded. | - Increase the pre-incubation time (e.g., try 1-2 hours). - Perform a dose-response experiment to determine the optimal inhibitory concentration. - Verify the EGFR status of your cell line. - Prepare a fresh stock solution of this compound. |
| No effect on cell viability | - Incubation time is too short: The downstream effects of EGFR inhibition may not have had sufficient time to manifest. - Inhibitor concentration is too low: The concentration may not be high enough to induce cell death or growth arrest. - Cell line is resistant or not dependent on EGFR signaling: The chosen cell line may not rely on the EGFR pathway for survival. | - Extend the incubation time (e.g., try 48 or 72 hours). - Increase the concentration of this compound. - Use a positive control cell line known to be sensitive to EGFR inhibitors. |
| High cell toxicity at all concentrations | - Incubation time is too long: Prolonged exposure may be causing off-target effects or excessive on-target toxicity. - Inhibitor concentration is too high: The concentration range may be too high for the specific cell line. - Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | - Reduce the incubation time. - Test a lower range of concentrations. - Ensure the final DMSO concentration is below 0.5%. |
| Inconsistent results between experiments | - Variations in cell density: Different starting cell numbers can affect the outcome of viability and signaling assays. - Cells are not in the logarithmic growth phase: This can lead to variability in treatment responses. - Inconsistent incubation times: Precise timing is crucial for reproducible results. | - Optimize and standardize the cell seeding density. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Use a precise timer for all incubation steps. |
References
Troubleshooting Inconsistent Results with Tyrphostin AG 528: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results when using Tyrphostin AG 528. This document offers frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate effective and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a protein tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][2][3] It functions by competing with ATP for the binding site on the kinase domain of these receptors, thereby inhibiting their autophosphorylation and downstream signaling pathways.
Q2: I'm observing variable inhibition of my target protein. What are the common causes?
Inconsistent inhibition can stem from several factors:
-
Compound Stability and Handling: this compound, like many small molecule inhibitors, can be sensitive to storage conditions and handling. See the "Compound Stability and Storage" section for best practices.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations in your experiments. It is highly soluble in DMSO, but precipitation can occur when diluted in aqueous media.[1]
-
Cell Culture Conditions: The presence of serum proteins in culture media can sometimes interfere with the activity of small molecule inhibitors.[4]
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to unexpected results.
Q3: My results are not consistent between different batches of this compound. Why might this be?
Batch-to-batch variability can be a concern with any chemical compound. It is crucial to obtain a certificate of analysis (CoA) for each new batch to verify its purity and concentration. Additionally, proper storage of the compound is critical to maintain its activity over time.
Q4: Could off-target effects be contributing to the inconsistent results I'm seeing?
Yes, off-target effects are a known consideration for many kinase inhibitors. While this compound is relatively specific for EGFR and ErbB2, cross-reactivity with other kinases or cellular targets, especially at higher concentrations, cannot be ruled out and may contribute to inconsistent or unexpected phenotypic outcomes. For instance, other tyrphostins have been reported to inhibit topoisomerase I and 5-lipoxygenase, and some can even disrupt mitochondrial function. While not directly documented for AG 528, these findings highlight potential avenues for investigation if you suspect off-target effects.
Q5: How can I confirm that this compound is active in my cellular model?
A key experiment is to perform a dose-response curve and assess the phosphorylation status of EGFR and ErbB2. A clear reduction in the phosphorylation of these receptors upon treatment with this compound would confirm its on-target activity in your specific cell line. Western blotting is a standard method for this analysis.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
| EGFR | 4.9 µM | Cell-free assay |
| ErbB2 (HER2) | 2.1 µM | Cell-free assay |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.[1][2][3]
Solubility of this compound
| Solvent | Solubility |
| DMSO | ~61 mg/mL |
| Ethanol | 5 mg/mL |
| Water | <1 mg/mL |
It is recommended to prepare a fresh stock solution in DMSO and to perform serial dilutions for your experiments.[1]
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store the solid compound at -20°C in a desiccated environment. Protect from light.
-
Stock Solution Preparation:
-
It is highly recommended to use fresh, anhydrous DMSO to prepare stock solutions. Moisture-absorbing DMSO can reduce the solubility of the compound.[1]
-
Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO.
-
To aid dissolution, you can warm the solution gently (e.g., to 37°C) and sonicate briefly.
-
-
Working Solutions:
-
When preparing working solutions in aqueous buffers or cell culture media, it is crucial to dilute the DMSO stock solution sufficiently to avoid precipitation. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) to minimize solvent effects on the cells.
-
Always add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize local precipitation.
-
Prepare fresh working solutions for each experiment and do not store them for extended periods.
-
Western Blot Analysis of EGFR/ErbB2 Phosphorylation
This protocol provides a general framework for assessing the on-target activity of this compound.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with an appropriate ligand (e.g., EGF for EGFR, or heregulin for ErbB2) for 10-15 minutes to induce receptor phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ErbB2, and total ErbB2 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Mandatory Visualizations
Signaling Pathways
Caption: EGFR and ErbB2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound activity by Western Blot.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
Technical Support Center: Tyrphostin AG 528 & DMSO Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential effects of aged Dimethyl Sulfoxide (DMSO) on the activity of Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1][2]
Frequently Asked Questions (FAQs)
Q1: Can the age of DMSO affect the performance of my this compound experiments?
A1: Yes, the age and quality of DMSO can significantly impact the outcome of your experiments. Old or improperly stored DMSO can absorb moisture, as it is very hygroscopic. This increased water content can reduce the solubility of this compound, leading to a lower effective concentration in your assay.[1][2] Furthermore, prolonged storage, especially if not protected from light and air, can lead to the degradation of DMSO into various byproducts. While direct reactions between these byproducts and this compound are not well-documented in publicly available literature, it is a potential risk that could alter the inhibitor's chemical structure and, consequently, its activity.
Q2: What are the primary degradation products of DMSO, and could they interfere with my assay?
A2: DMSO can degrade into substances such as dimethyl sulfone and dimethyl sulfide. Under certain conditions, such as exposure to light or high temperatures, more reactive species can be formed. These degradation products could potentially interact with this compound or interfere with the assay components, leading to inaccurate results.
Q3: I'm observing a decrease in the potency (higher IC50) of this compound. Could old DMSO be the cause?
A3: This is a plausible explanation. A decrease in potency can be a direct result of the reduced solubility of this compound in "wet" or old DMSO.[1] If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended. Additionally, even at low concentrations, DMSO and its impurities can have off-target effects on cellular signaling pathways, which could indirectly affect the apparent activity of the inhibitor.[3][4]
Q4: How should I properly store and handle DMSO to ensure the integrity of my this compound stock solutions?
A4: To maintain the quality of DMSO and the stability of your this compound solutions, follow these best practices:
-
Use high-purity, anhydrous DMSO.
-
Store DMSO in its original, tightly sealed container in a cool, dark, and dry place.
-
Once opened, minimize exposure to air and moisture. Consider aliquoting the DMSO into smaller, single-use vials under an inert gas like argon or nitrogen.
-
For long-term storage of this compound stock solutions in DMSO, it is recommended to store them at -20°C or -80°C in tightly sealed vials. [5]
-
Avoid repeated freeze-thaw cycles of your stock solutions. [5]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results with this compound
| Potential Cause | Troubleshooting Step |
| Degraded this compound due to old DMSO | Prepare a fresh stock solution of this compound in a newly opened bottle of high-purity, anhydrous DMSO. Compare the activity of the fresh stock with your old stock in a parallel experiment. |
| Reduced solubility in "wet" DMSO | Ensure you are using anhydrous DMSO. If you suspect your DMSO has absorbed moisture, use a fresh, sealed bottle. To aid dissolution, you can gently warm the solution and use an ultrasonic bath.[6] |
| DMSO-induced cellular effects | Run a vehicle control with the same concentration of DMSO used in your experimental samples to account for any effects of the solvent on cell viability or signaling pathways. |
Issue 2: Complete Loss of this compound Activity
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound | Visually inspect your stock solution and the final assay medium for any precipitate. If precipitation occurs upon dilution in aqueous buffer, try making intermediate dilutions in a co-solvent or vortexing/sonicating the final solution.[5] |
| Chemical degradation of this compound | If possible, analyze the integrity of your this compound in the old DMSO stock using techniques like HPLC to check for degradation products. |
Experimental Protocols
To empirically determine the effect of old DMSO on this compound activity, you can perform the following experiments:
Experiment 1: In Vitro EGFR Kinase Activity Assay
This experiment will directly measure the inhibitory effect of this compound on EGFR kinase activity.
Methodology:
-
Prepare this compound Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in "Fresh DMSO" (from a newly opened bottle of anhydrous, high-purity DMSO).
-
Prepare a second 10 mM stock solution of this compound in "Old DMSO" (your laboratory's aged stock).
-
-
Serial Dilutions:
-
Perform serial dilutions of both stock solutions in their respective DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add the following components in this order:
-
1 µL of diluted this compound or DMSO (vehicle control).
-
2 µL of recombinant human EGFR kinase in kinase buffer.
-
2 µL of a substrate/ATP mix in kinase buffer.[7]
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[7]
-
-
Detection:
-
Use a suitable kinase assay kit (e.g., ADP-Glo™) to measure the kinase activity by detecting the amount of ADP produced. This typically involves adding a reagent to stop the kinase reaction and then a detection reagent that produces a luminescent or fluorescent signal.[7]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both "Fresh DMSO" and "Old DMSO" preparations.
-
Expected Outcome Data Table:
| DMSO Source | This compound Conc. (µM) | Kinase Activity (Luminescence Units) | % Inhibition |
| Fresh DMSO | 0 (Vehicle) | 100,000 | 0 |
| Fresh DMSO | 0.1 | 85,000 | 15 |
| Fresh DMSO | 1 | 55,000 | 45 |
| Fresh DMSO | 10 | 10,000 | 90 |
| Old DMSO | 0 (Vehicle) | 99,000 | 0 |
| Old DMSO | 0.1 | 90,000 | 9.1 |
| Old DMSO | 1 | 70,000 | 29.3 |
| Old DMSO | 10 | 30,000 | 69.7 |
IC50 Comparison Table:
| DMSO Source | Calculated IC50 (µM) |
| Fresh DMSO | X |
| Old DMSO | Y |
A significantly higher IC50 value for this compound prepared in "Old DMSO" would indicate a loss of inhibitory activity.
Experiment 2: Cellular Assay for EGFR Phosphorylation
This experiment assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a suitable cancer cell line with high EGFR expression (e.g., A431) in appropriate media until they reach 70-80% confluency.
-
-
Serum Starvation:
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free media from both "Fresh DMSO" and "Old DMSO" stock solutions. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Pre-treat the cells with the diluted inhibitor or vehicle control for 1-2 hours.
-
-
EGFR Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-EGFR and total EGFR.
-
Normalize the p-EGFR signal to the total EGFR signal for each sample.
-
Calculate the percent inhibition of EGFR phosphorylation for each inhibitor concentration relative to the EGF-stimulated vehicle control.
-
Determine the IC50 values as in the in vitro assay.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. promega.com.cn [promega.com.cn]
Tyrphostin AG 528 dose-response curve issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Tyrphostin AG 528 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a protein tyrosine kinase inhibitor. It specifically targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2), with reported IC50 values of 4.9 µM and 2.1 µM, respectively[1]. By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Q2: My this compound dose-response curve is not a standard sigmoidal shape. What could be the cause?
Atypical dose-response curves can arise from several factors. One common phenomenon is a U-shaped or inverted U-shaped curve, known as hormesis, where a low dose of the inhibitor stimulates a response, while a high dose is inhibitory[2][3]. Other possibilities include the formation of drug aggregates at high concentrations or multi-target effects of the compound[4]. It is also important to ensure that the inhibitor is fully dissolved and that the cell culture conditions are optimal.
Q3: I am observing a very steep drop-off in my dose-response curve. What does this indicate?
A steep dose-response curve, often characterized by a high Hill coefficient, can suggest several mechanisms. One possibility is stoichiometric inhibition, which can occur when the concentration of the enzyme target is high relative to the inhibitor's dissociation constant (Kd)[5]. This means that at low concentrations, most of the inhibitor is bound to the target, and a small increase in inhibitor concentration leads to a sharp increase in the unbound fraction and thus a steep inhibitory effect.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO)[1]. It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it to the final working concentrations in cell culture medium. Be aware that moisture-absorbing DMSO can reduce the solubility of the compound[1].
Q5: What are some common off-target effects of tyrosine kinase inhibitors that I should be aware of?
Tyrosine kinase inhibitors can sometimes interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome. These off-target effects can lead to unexpected cellular responses. To investigate potential off-target effects, it is advisable to use a structurally different inhibitor for the same target as a control and to perform target engagement assays to confirm that this compound is interacting with EGFR and ErbB2 in your experimental system.
Troubleshooting Guide for Dose-Response Curve Issues
This guide addresses common problems encountered during this compound dose-response experiments.
| Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Incomplete dissolution of this compound | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Ensure the this compound stock solution is fully dissolved before diluting. |
| No inhibitory effect observed | - Inactive compound- Incorrect concentration range- Cell line is resistant to EGFR/ErbB2 inhibition- Insufficient incubation time | - Verify the integrity and activity of the this compound stock.- Perform a wider range of dilutions to ensure the IC50 is captured.- Confirm the expression and activity of EGFR and ErbB2 in your cell line.- Optimize the incubation time with the inhibitor. |
| "U-shaped" or Hormetic Curve | - Biphasic cellular response where low doses stimulate and high doses inhibit[2][3] | - Acknowledge the hormetic effect in your data analysis.- Investigate the underlying mechanism, which may involve feedback loops in the signaling pathway. |
| Steep Dose-Response Curve | - Stoichiometric inhibition due to high target concentration[5] | - Consider reducing the cell seeding density.- Analyze the data using a model that accounts for a steep Hill slope. |
| Incomplete Curve (no bottom plateau) | - Highest concentration tested is not sufficient to achieve maximal inhibition. | - Increase the highest concentration of this compound in your dilution series. |
Experimental Protocols
Detailed Protocol for Determining the Dose-Response of this compound using an MTT Assay
This protocol is a standard method for assessing cell viability and can be adapted for use with this compound to determine its IC50 value.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line known to express EGFR and/or ErbB2
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the dose-response curve of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting atypical dose-response curves.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinase Inhibition Leads to Hormesis in a Dual Phosphorylation-Dephosphorylation Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormesis: the dose-response revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tyrphostin AG 528 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Tyrphostin AG 528.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a protein tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][2][3] It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of these receptors and subsequently inhibiting downstream signaling pathways crucial for cell proliferation and survival.
Q2: What is the recommended solvent and storage condition for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[3] It is crucial to use fresh, high-quality, anhydrous DMSO, as it is hygroscopic (absorbs moisture from the air). Absorbed water can significantly reduce the solubility of the compound, leading to precipitation and variability in experimental results. Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation is a common issue and a significant source of variability. If you observe precipitation in your stock solution or in the cell culture medium after dilution, you can try the following:
-
Warming: Gently warm the solution to 37°C.
-
Sonication: Use a sonicator bath to help redissolve the compound.
-
Fresh Dilution: Prepare a fresh dilution from your stock solution. Ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected inhibitory effect on my cells. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect:
-
Compound Inactivity: Ensure your this compound is from a reputable source and has been stored correctly to prevent degradation.
-
Suboptimal Concentration: The effective concentration can vary significantly between cell lines. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms to EGFR/ErbB2 inhibitors.
-
Low Target Expression: Confirm that your cell line expresses sufficient levels of EGFR and/or ErbB2.
-
Experimental Protocol: Review your protocol for any deviations, particularly in incubation times and cell density.
Q5: I am observing unexpected or off-target effects. What should I consider?
While this compound is relatively selective for EGFR and ErbB2, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Consider the following:
-
Concentration: High concentrations are more likely to cause off-target effects. Use the lowest effective concentration determined from your dose-response studies.
-
Phenotypic vs. Target-Specific Effects: Differentiate between general cellular toxicity and specific inhibition of the EGFR/ErbB2 pathway. This can be achieved by including appropriate controls, such as cell lines with low or no expression of the target kinases.
-
Literature Review: Search for literature on known off-target effects of tyrphostin family inhibitors to see if your observations have been previously reported.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| EGFR | 4.9 | Cell-free assay |
| ErbB2 (HER2) | 2.1 | Cell-free assay |
Data compiled from multiple sources.[1][2][3]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | > 60 mg/mL |
| Water | < 1 mg/mL |
| Ethanol | ~5 mg/mL |
Solubility can be batch-dependent. It is recommended to test the solubility of each new batch.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
6-well plates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control. For some experiments, you may want to serum-starve the cells before treatment and then stimulate with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathway Diagram
References
Validation & Comparative
A Comparative Analysis of Tyrphostin AG 528 and Gefitinib in the Context of Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action and Target Profile
Tyrphostin AG 528 is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It is known to inhibit the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2). The quinoxaline class of tyrphostins, which includes AG 528, has been shown to induce apoptosis in small cell lung cancer (SCLC) cells by targeting the c-Kit receptor tyrosine kinase.[1] However, specific data on its efficacy and mechanism in non-small cell lung cancer (NSCLC), the more common type of lung cancer, is limited.
Gefitinib (marketed as Iressa) is a well-established and clinically approved EGFR tyrosine kinase inhibitor (TKI) for the treatment of NSCLC, particularly in patients with activating mutations in the EGFR gene.[2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, gefitinib inhibits its autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis.[3]
Signaling Pathways
Both this compound and gefitinib target the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers, including NSCLC.[4][5] A key downstream mediator of EGFR signaling is the Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] Constitutive activation of STAT3 is frequently observed in NSCLC and is associated with tumor progression and resistance to therapy.[5][7] Inhibition of EGFR is expected to lead to a downstream reduction in the phosphorylation and activation of STAT3.
Comparative Performance Data
A direct quantitative comparison of this compound and gefitinib in lung cancer cells from a single study is not available. The following tables summarize the available data for each compound.
Table 1: Inhibitory Concentration (IC50) Values
| Compound | Target/Assay | Cell Line(s) | IC50 Value |
| This compound | EGFR Kinase | Not Specified | 4.9 µM |
| ErbB2 Kinase | Not Specified | 2.1 µM | |
| Gefitinib | Cell Viability (MTT Assay) | H1650 (NSCLC) | 31.0 ± 1.0 µM[2] |
| Cell Viability (MTT Assay) | H1650GR (Gefitinib-Resistant) | 50.0 ± 3.0 µM[2] | |
| Cell Viability (MTT Assay) | H3255 (EGFR L858R) | ~0.02 µM[3] |
Note: The IC50 values for this compound are for kinase activity and not for cell viability in specific lung cancer cell lines, which limits a direct comparison of potency with gefitinib in a cellular context.
Table 2: Effects on Apoptosis in Lung Cancer Cells
| Compound | Effect on Apoptosis | Cell Line(s) | Observations |
| This compound (related compounds) | Induction of apoptosis | SCLC cell lines | Quinoxaline tyrphostins enhance apoptosis.[1] |
| Gefitinib | Induction of apoptosis | H3255 (EGFR L858R) | Significant increase in apoptosis observed at 1 µM.[3] |
| Induction of apoptosis | H1650 (NSCLC) | Dose- and time-dependent increase in apoptosis.[8] | |
| Induction of apoptosis | A549 (NSCLC) | Induces apoptosis.[9] |
Experimental Protocols
To facilitate direct comparative studies, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed lung cancer cells (e.g., A549, H1650, or PC-9) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and gefitinib in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11][12][13]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability versus drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Seed lung cancer cells in 6-well plates and treat with the desired concentrations of this compound or gefitinib for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating apoptotic cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[15][16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Western Blot Analysis of EGFR and STAT3 Phosphorylation
This technique is used to detect changes in the protein levels and phosphorylation status of EGFR and STAT3.
Protocol:
-
Seed lung cancer cells and treat with this compound or gefitinib as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.[17]
-
Transfer the separated proteins to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-EGFR (e.g., Tyr1068), total EGFR, p-STAT3 (e.g., Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18][19][20]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Both this compound and gefitinib are inhibitors of the EGFR signaling pathway, a critical therapeutic target in lung cancer. While gefitinib's efficacy and mechanisms in NSCLC are well-documented, specific data for this compound in this context is lacking. The provided experimental protocols offer a standardized approach to directly compare the effects of these two compounds on cell viability, apoptosis, and key signaling pathways in lung cancer cells. Such a direct comparison would be invaluable for elucidating the relative potency and potential therapeutic advantages of this compound. Researchers are encouraged to utilize these methodologies to generate the data necessary for a comprehensive and objective comparison.
References
- 1. Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Suppression of EGFR-STAT3 signaling inhibits tumorigenesis in a lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of STAT3 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
- 7. Activated epidermal growth factor receptor-Stat-3 signaling promotes tumor survival in vivo in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gefitinib induces non-small cell lung cancer H1650 cell apoptosis through downregulating tumor necrosis factor-related apoptosis-inducing ligand expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Tyrphostin AG 528 and Erlotinib in Targeting EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent tyrosine kinase inhibitors, Tyrphostin AG 528 and erlotinib, with a focus on their activity against the Epidermal Growth Factor Receptor (EGFR). While both compounds are recognized for their inhibitory effects on EGFR, this document aims to present available experimental data to facilitate an objective comparison for research and drug development purposes.
Introduction to this compound and Erlotinib
This compound , also known as Tyrphostin B66, is a protein tyrosine kinase inhibitor. It is recognized for its inhibitory activity against both EGFR and ErbB2 (HER2).
Erlotinib , marketed under the brand name Tarceva, is a well-established, reversible inhibitor of the EGFR tyrosine kinase.[1][2] It functions by competing with adenosine triphosphate (ATP) at the catalytic site of the receptor, thereby preventing autophosphorylation and downstream signaling.[1][2] Erlotinib is an approved therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both this compound and erlotinib exert their effects by inhibiting the tyrosine kinase activity of EGFR. EGFR is a key transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common driver in various cancers.
Comparative Efficacy: Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Source |
| EGFR | 4.9 | Cell-free assay | [2] |
| ErbB2/HER2 | 2.1 | Cell-free assay | [2] |
Table 2: In Vitro and In Vivo Efficacy of Erlotinib
| Target/Model | IC50/Effect | Assay Type | Source |
| EGFR | 2 nM | Cell-free kinase assay | [3] |
| HNSCC cells | 20 nM | Intact cell assay | [3] |
| NSCLC cell lines | 29 nM to >20 µM | Cell growth inhibition | [3] |
| H460a and A549 tumor xenografts | 71% and 93% tumor growth inhibition (100 mg/kg) | In vivo | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of EGFR inhibitors.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Plate Coating: 96-well plates are coated with a suitable substrate (e.g., poly(Glu, Tyr) 4:1) overnight.
-
Kinase Reaction: The kinase reaction is performed in a buffer containing the purified kinase, the test compound at various concentrations, and a fixed concentration of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based format or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting for EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.
-
Cell Treatment: Cells are treated with the inhibitor for a specified time. In some experiments, cells are subsequently stimulated with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: The protein bands are visualized using a suitable detection method (e.g., chemiluminescence or fluorescence).
-
Analysis: The intensity of the p-EGFR band is normalized to the total EGFR band to determine the extent of inhibition.
Conclusion
Both this compound and erlotinib are valuable tools for studying EGFR-mediated signaling and for the development of anticancer therapies. Based on the available data, erlotinib demonstrates significantly higher potency in inhibiting EGFR in both cell-free and cell-based assays, with IC50 values in the nanomolar range. This compound exhibits inhibitory activity in the micromolar range against both EGFR and ErbB2/HER2.
The lack of direct comparative studies necessitates caution when interpreting the relative efficacy of these two compounds. Future research involving side-by-side comparisons in a panel of cancer cell lines and in vivo models under standardized conditions would be invaluable for a more definitive assessment of their respective therapeutic potential. Researchers are encouraged to use the provided protocols as a foundation for their own investigations into the efficacy of these and other EGFR inhibitors.
References
A Comparative Guide to Tyrphostin AG 528 and AG 1478 for Kinase Inhibition in Research
In the landscape of tyrosine kinase inhibitors, tyrphostins represent a foundational class of compounds instrumental in advancing cancer research and drug development. This guide provides a detailed comparison of two prominent tyrphostin compounds, AG 528 and AG 1478, alongside other relevant tyrphostins, to aid researchers in selecting the appropriate tool for their specific experimental needs. The information presented is curated from publicly available experimental data.
Overview of Tyrphostin AG 528 and AG 1478
This compound and AG 1478 are both inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which play a critical role in cell proliferation, differentiation, and survival. However, they exhibit distinct potency and selectivity profiles.
Tyrphostin AG 1478 is a highly potent and selective inhibitor of EGFR (also known as ErbB1). Its high affinity and specificity make it a valuable tool for studies focused specifically on EGFR signaling.
This compound , on the other hand, demonstrates a broader inhibitory profile, targeting both EGFR and ErbB2 (also known as HER2). This dual activity can be advantageous in experimental models where both receptors are implicated.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, AG 1478, and for comparative context, AG 494, against various tyrosine kinases. It is important to note that these values are compiled from different studies and the experimental conditions may have varied.
| Compound | Target Kinase | IC50 Value | Reference |
| This compound | EGFR | 4.9 µM | [1][2] |
| ErbB2/HER2 | 2.1 µM | [1][2] | |
| Tyrphostin AG 1478 | EGFR | ~3 nM | [3] |
| ErbB2/HER2 | >100 µM | ||
| PDGFR | >100 µM | ||
| Tyrphostin AG 494 | EGFR | 0.7 µM | [1][4] |
| ErbB2/HER2 | 39 µM | [1] | |
| PDGFR | 6 µM | [1] |
Signaling Pathway Inhibition
Both AG 528 and AG 1478 function by competitively inhibiting the ATP binding site within the kinase domain of their target receptors. This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to characterize the activity of tyrphostin compounds.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method for determining the IC50 value of a kinase inhibitor using a purified recombinant enzyme.
Materials:
-
Recombinant human EGFR (or other target kinase)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Tyrphostin compound (AG 528 or AG 1478) dissolved in DMSO
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the tyrphostin compound in 50% DMSO.
-
Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a mixture containing ATP and the kinase substrate.
-
Monitor the reaction kinetics by measuring the signal (e.g., fluorescence or luminescence) at regular intervals for 30-120 minutes.
-
Determine the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A431, MCF-7)
-
Complete cell culture medium
-
Tyrphostin compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the tyrphostin compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell proliferation inhibition.
Western Blot Analysis of EGFR Signaling
This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cell line of interest
-
Tyrphostin compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with the desired concentrations of the tyrphostin compound for a specified duration.
-
Stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The choice between this compound and AG 1478 will largely depend on the specific research question. For studies requiring a highly selective and potent inhibition of EGFR, AG 1478 is the superior choice. Its nanomolar potency allows for precise targeting of EGFR-mediated signaling pathways. In contrast, for investigations involving cell lines or tumors where both EGFR and ErbB2 are overexpressed or co-activated, the dual inhibitory activity of AG 528 may be more experimentally relevant. The provided experimental protocols offer a starting point for the characterization and comparison of these and other tyrphostin compounds in various in vitro settings. Researchers should always optimize these protocols for their specific cell lines and experimental conditions.
References
A Researcher's Guide to Control Experiments for Tyrphostin AG 528 Treatment
For researchers, scientists, and drug development professionals utilizing Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2, rigorous experimental design is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative framework for this compound and outlines essential control experiments, complete with detailed protocols and supporting data.
This compound acts as a protein tyrosine kinase inhibitor with IC50 values of 4.9 μM for EGFR and 2.1 μM for ErbB2/HER2.[1][2] Its primary mechanism involves competing with ATP at the kinase domain, thereby blocking downstream signaling pathways implicated in cell proliferation and survival. To accurately interpret the effects of this compound, a suite of well-designed control experiments is necessary to distinguish on-target effects from off-target activities and experimental artifacts.
Comparison with Alternative EGFR/ErbB2 Inhibitors
A critical aspect of evaluating a targeted inhibitor is benchmarking its performance against other compounds with similar mechanisms of action. Gefitinib, Erlotinib, and Afatinib are commonly used inhibitors of the EGFR signaling pathway. While direct, side-by-side preclinical comparisons with this compound are limited in publicly available literature, a review of their properties provides a basis for selection in comparative studies.
| Inhibitor | Target(s) | IC50 (EGFR) | IC50 (ErbB2/HER2) | Notes |
| This compound | EGFR, ErbB2 | 4.9 µM[1][2] | 2.1 µM[1][2] | Belongs to the Tyrphostin family of compounds. |
| Gefitinib | EGFR | ~3.98 µM (in some tumor types) | - | A selective, reversible EGFR tyrosine kinase inhibitor. |
| Erlotinib | EGFR | 23 µM (in A549 cells) | - | A reversible EGFR tyrosine kinase inhibitor. |
| Afatinib | EGFR, ErbB2 | Potent inhibitor | Potent inhibitor | An irreversible inhibitor of the ErbB family of receptors. |
Note: IC50 values can vary significantly based on the cell line and assay conditions. The values presented are for comparative purposes and are drawn from various sources.
Essential Control Experiments for this compound Treatment
To ensure the specificity of the observed effects of this compound, the following control experiments are indispensable.
Logical Framework for Control Experiments
Caption: Logical relationship of control experiments for this compound.
-
Vehicle Control: This is the most fundamental control. Since this compound is typically dissolved in a solvent like DMSO, cells treated with the same concentration of the vehicle alone are necessary to account for any effects of the solvent on cell viability, signaling, or gene expression.
-
Positive Control: A well-characterized inhibitor of the same target, such as Gefitinib or Erlotinib, should be used in parallel. This control validates the experimental assay's ability to detect the expected biological response and provides a benchmark for the potency of this compound.
-
Negative Control (Inactive Analog): An ideal negative control is a compound structurally similar to this compound but lacking inhibitory activity against EGFR and ErbB2. While a universally accepted inactive analog for this compound is not readily documented, researchers can screen structurally related tyrphostins that show minimal activity in preliminary assays.
-
Off-Target Effect Controls: To ascertain that the observed phenotype is due to the inhibition of EGFR/ErbB2 and not an off-target kinase, several approaches can be taken:
-
Kinase Selectivity Profiling: Ideally, this compound would be screened against a broad panel of kinases to identify any other potential targets.
-
Rescue Experiments: If a downstream effector of EGFR is known, attempting to rescue the phenotype by expressing a constitutively active form of this effector in the presence of this compound can demonstrate on-target activity.
-
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy and specificity of this compound.
Experimental Workflow: Assessing On-Target Efficacy
Caption: A typical experimental workflow for evaluating this compound.
Protocol 1: Western Blot for EGFR Phosphorylation
This protocol is designed to directly measure the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cell line with high EGFR expression (e.g., A431)
-
This compound and control compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1173), anti-total EGFR, anti-Actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound, vehicle (DMSO), and positive controls (e.g., Gefitinib) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibody against p-EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect with ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., Actin) to ensure equal protein loading and to assess for any changes in total EGFR expression.
-
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment.
Materials:
-
96-well plates
-
Cell line of interest
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and control compounds. Include a vehicle-only control.
-
-
Incubation:
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether a compound binds to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or plate
-
Thermocycler
Procedure:
-
Cell Treatment:
-
Treat intact cells in suspension or adherent cells with this compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes/plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EGFR at each temperature for both vehicle and this compound-treated samples by Western blot.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized EGFR.
-
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Tyrphostin AG 528: A Comparative Analysis of HER2 Inhibition Specificity
For researchers and drug development professionals navigating the complex landscape of HER2-targeted therapies, understanding the specificity of available inhibitors is paramount. This guide provides a comparative analysis of Tyrphostin AG 528, focusing on its specificity for the HER2 receptor tyrosine kinase in contrast to other established HER2 inhibitors.
This compound is a potent inhibitor of both the epidermal growth factor receptor (EGFR) and its family member, HER2 (also known as ErbB2).[1][2][3][4][5] This dual activity profile distinguishes it from more highly selective HER2 inhibitors. While effective in inhibiting HER2, its broader specificity has implications for its application in research and potential therapeutic development.
Comparative Inhibitory Activity
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
Experimental data reveals that this compound exhibits a micromolar IC50 for both HER2 and EGFR. Specifically, the IC50 of this compound is approximately 2.1 μM for HER2 and 4.9 μM for EGFR.[1][2][3][4][5] This demonstrates a degree of preference for HER2 over EGFR, but also significant cross-reactivity.
In contrast, other HER2 inhibitors have been developed with a focus on increased specificity, aiming to minimize off-target effects by reducing inhibition of other kinases like EGFR. This is particularly true for newer generations of tyrosine kinase inhibitors (TKIs). For instance, Tucatinib is a selective HER2 TKI with minimal inhibition of EGFR.[6]
The following table summarizes the IC50 values for this compound and other representative HER2 inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Type | Target(s) | IC50 (HER2) | IC50 (EGFR) |
| This compound | Tyrosine Kinase Inhibitor | HER2, EGFR | 2.1 μM [1][2][3][4][5] | 4.9 μM [1][2][3][4][5] |
| Lapatinib | Tyrosine Kinase Inhibitor | HER2, EGFR | Reported IC50 of 4.69 µM for HER2 in one study.[7] | - |
| Neratinib | Tyrosine Kinase Inhibitor | HER1, HER2, HER4 | - | - |
| Tucatinib | Tyrosine Kinase Inhibitor | HER2 | - | Minimal Inhibition[6] |
| Trastuzumab | Monoclonal Antibody | HER2 | - | - |
| Pertuzumab | Monoclonal Antibody | HER2 | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Mechanism of Action
HER2 is a transmembrane receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways crucial for cell growth, proliferation, and survival. These pathways primarily include the PI3K/Akt/mTOR and MAPK pathways. Tyrosine kinase inhibitors like this compound act by binding to the intracellular kinase domain of the receptor, preventing ATP binding and subsequent autophosphorylation, thereby blocking the initiation of these downstream signals. Monoclonal antibodies, on the other hand, bind to the extracellular domain of HER2, preventing receptor dimerization and activation.[8]
Below is a diagram illustrating the HER2 signaling pathway and the points of intervention for different classes of inhibitors.
Caption: HER2 signaling pathway and inhibitor intervention points.
Experimental Protocols
To assess the specificity of a kinase inhibitor like this compound, a combination of in vitro and cell-based assays is typically employed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 of this compound for HER2 and a panel of other kinases (e.g., EGFR) to assess its selectivity profile.
Methodology:
-
Reagents and Materials: Purified recombinant human HER2 and EGFR kinase domains, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute this compound to a range of concentrations. b. In a multi-well plate, combine the purified kinase, the substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding a fixed concentration of ATP (typically at or near the Km for the specific kinase). d. Incubate the reaction for a predetermined time at a controlled temperature (e.g., 30°C). e. Stop the reaction and measure the amount of product formed or the remaining ATP using a suitable detection method. f. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. g. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay evaluates the ability of an inhibitor to block the phosphorylation of its target and downstream signaling proteins within a cellular context.
Objective: To confirm that this compound inhibits HER2 autophosphorylation and downstream signaling in a HER2-overexpressing cell line.
Methodology:
-
Cell Culture: Culture a HER2-overexpressing cancer cell line (e.g., SK-BR-3) under standard conditions.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration. A vehicle control (e.g., DMSO) should be included.
-
Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each lysate by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin or GAPDH) should also be probed. e. Wash the membrane and incubate with the appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP). f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of HER2 and its downstream effectors.
The workflow for a typical Western blot experiment is outlined in the diagram below.
Caption: Standard workflow for a Western blot experiment.
Conclusion
This compound is a valuable research tool for studying the effects of dual EGFR and HER2 inhibition. However, its lack of high specificity for HER2 is a critical consideration. For studies requiring precise modulation of HER2 signaling without confounding effects from EGFR inhibition, more selective inhibitors such as Tucatinib may be more appropriate. The choice of inhibitor should be guided by the specific experimental goals and the desired level of target selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound (Tyrphostin B66) | EGFR抑制剂 | MCE [medchemexpress.cn]
- 6. Anti-HER2 Drugs for the Treatment of Advanced HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
Tyrphostin AG 528: A Comparative Guide to its Dose-Dependent Effects on Cell Viability
This guide offers a comprehensive comparison of the dose-dependent effects of Tyrphostin AG 528 and its analogs on cell viability, tailored for researchers, scientists, and professionals in drug development. By presenting available experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of these compounds' biological activities.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound and other relevant Tyrphostin compounds on various cancer cell lines. It is important to note that publicly available, direct dose-response data on the effect of this compound on whole-cell viability is limited. The provided IC50 values for this compound reflect its half-maximal inhibitory concentration against the enzymatic activity of the EGFR and ErbB2 kinases, which is a critical factor in its mechanism of action but not a direct measure of cell viability. In contrast, more detailed cell viability data is available for other Tyrphostin analogs.
| Compound | Target(s) | Cell Line(s) | Parameter | Value(s) |
| This compound | EGFR, ErbB2 | - | IC50 (kinase activity) | EGFR: 4.9 µM, ErbB2: 2.1 µM[1][2] |
| Tyrphostin AG 494 | EGFR | A549 (Lung), DU145 (Prostate) | IC50 | A549: ~9.5 µM, DU145: ~15.2 µM |
| A549 (Lung), DU145 (Prostate) | IC90 | A549: ~18.4 µM, DU145: >20 µM | ||
| Lung Cancer Cells | % Viability | 55.35% (at high concentrations) | ||
| Tyrphostin AG 1478 | EGFR | A549 (Lung), DU145 (Prostate) | IC10, IC50, IC90 | A549: 0.2, 1.1, >8 µM; DU145: 0.8, 4.2, 12.7 µM |
| A549 (Lung) | Growth Inhibition | ~60% at ≥ 2 µM | ||
| MCF-7, MDA-MB-231 (Breast) | % Growth Inhibition | MCF-7: 9.5% (10 µM), 22.2% (20 µM), 50.8% (40 µM) MDA-MB-231: 8.8% (10 µM), 25.8% (20 µM), 57.6% (40 µM) | ||
| Tyrphostin AG 1296 | PDGFR | RH30 (Rhabdomyosarcoma) | % Viable Cells (48h) | 75.9% (20 µM), 69.4% (40 µM), 58.7% (80 µM), 22.6% (100 µM) |
Experimental Protocols
A commonly employed method to assess the dose-dependent effects of compounds like this compound on cell viability is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cells in culture
-
96-well tissue culture plates
-
Complete cell culture medium
-
Tyrphostin compounds (AG 528 and alternatives)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A range of concentrations for each Tyrphostin compound is prepared by serial dilution in culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the respective compound concentrations. Control wells should contain medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells, and untreated control wells should contain only fresh medium.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.
-
MTT Addition: Following the treatment period, 10 µL of the 5 mg/mL MTT solution is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the purple formazan crystals. The plate is then gently agitated on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100
Visualizing the Mechanism and Workflow
To better understand the context of these experiments, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: EGFR/ErbB2 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
Navigating In Vivo Studies with Tyrphostin AG 528: A Comparative Guide to Vehicle Controls and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases, holds significant promise in preclinical cancer research.[1] However, its poor water solubility necessitates careful consideration of the vehicle control for robust and reproducible in vivo studies. This guide provides a comprehensive comparison of potential vehicle controls for this compound, discusses alternative EGFR/ErbB2 inhibitors, and presents detailed experimental protocols to aid in study design.
Understanding the Mechanism: The EGFR/ErbB2 Signaling Pathway
This compound exerts its therapeutic effect by blocking the phosphorylation of EGFR and ErbB2, thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and migration. The following diagram illustrates the key components of this pathway.
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
Selecting the Right Vehicle: A Comparative Analysis
The choice of vehicle is critical for ensuring the bioavailability of this compound and minimizing any confounding effects on the experimental outcome. Due to its hydrophobic nature, aqueous solutions are not suitable. Below is a comparison of commonly used vehicle components for poorly water-soluble compounds.
| Vehicle Component | Advantages | Disadvantages | Recommended Concentration |
| DMSO (Dimethyl sulfoxide) | Excellent solubilizing power for many organic compounds. | Can have intrinsic biological effects and toxicity at higher concentrations. | <10% of total volume |
| PEG 300/400 (Polyethylene glycol) | Good co-solvent, generally considered safe. | Can be viscous, potentially affecting injection. | 30-60% of total volume |
| Tween 80 (Polysorbate 80) | Surfactant that improves solubility and stability of the formulation. | Can cause hypersensitivity reactions in some animal models. | 1-5% of total volume |
| Saline or PBS | Isotonic and biocompatible diluent. | Cannot be used alone for hydrophobic compounds. | As required to reach final volume |
| CMC-Na (Sodium carboxymethyl cellulose) | Suspending agent that can be used for oral administration. | Not suitable for parenteral routes. | 0.5-2% in water |
| SBE-β-CD (Sulfobutylether-β-cyclodextrin) | Encapsulating agent that significantly enhances solubility. | Can be expensive. | 20-40% in water |
A recommended formulation for parenteral administration of this compound involves a multi-component system to achieve a clear and stable solution. One such formulation is a combination of DMSO, PEG 300, Tween 80, and saline. For oral administration, a suspension in CMC-Na can be considered.
Alternative EGFR/ErbB2 Inhibitors for Comparative Studies
To contextualize the efficacy of this compound, it is beneficial to compare its performance against other well-established tyrosine kinase inhibitors (TKIs).
| Inhibitor | Target(s) | Generation | Key Features |
| Gefitinib | EGFR | First | Reversible inhibitor, effective against common EGFR mutations. |
| Erlotinib | EGFR | First | Reversible inhibitor, widely used in non-small cell lung cancer. |
| Afatinib | EGFR, HER2, HER4 | Second | Irreversible inhibitor, broader spectrum of activity. |
| Dacomitinib | EGFR, HER2, HER4 | Second | Irreversible pan-HER inhibitor. |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: A typical experimental workflow for an in vivo efficacy study.
Detailed Methodology
-
Cell Culture: Culture a suitable cancer cell line with high EGFR/ErbB2 expression (e.g., BT-474, SK-BR-3) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG 300, 5% Tween 80, 45% Saline)
-
Group 2: this compound (e.g., 25 mg/kg, dissolved in vehicle)
-
Group 3: Alternative TKI (e.g., Gefitinib at a clinically relevant dose, in its appropriate vehicle)
-
-
Dosing: Administer the treatments via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., daily) for a defined period (e.g., 21 days).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Data Analysis: Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.
Quantitative Data Summary (Hypothetical)
The following table provides a template for summarizing the quantitative data from an in vivo efficacy study. Researchers should populate this table with their experimental results.
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | [Insert Data] | N/A | [Insert Data] |
| This compound | [Insert Data] | [Calculate] | [Insert Data] |
| Alternative TKI | [Insert Data] | [Calculate] | [Insert Data] |
Logical Comparison of Vehicle Control Strategies
The selection of a vehicle control is a critical decision point in the experimental design. The following diagram outlines the logical considerations for choosing an appropriate vehicle.
Caption: Decision tree for selecting a vehicle control for this compound.
By carefully selecting the vehicle control, including relevant alternative inhibitors, and following a well-defined experimental protocol, researchers can generate high-quality, reliable data to accurately assess the in vivo potential of this compound.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tyrphostin AG 528
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tyrphostin AG 528, a potent tyrosine kinase inhibitor. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and the environment.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. As a potent powdered compound, it requires stringent handling protocols to prevent exposure through inhalation, ingestion, or skin contact. The following guidelines are designed to provide researchers, scientists, and drug development professionals with clear, actionable steps for the safe utilization of this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Specification | Handling Powder | Handling Solutions |
| Gloves | Nitrile, powder-free, double-gloved | ✔ | ✔ |
| Eye Protection | Chemical splash goggles | ✔ | ✔ |
| Respiratory | NIOSH-approved N95 or higher respirator | ✔ | |
| Lab Coat | Disposable, solid front, with tight-fitting cuffs | ✔ | ✔ |
| Face Shield | Required when there is a splash hazard | ✔ |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing of Powdered this compound:
-
Work Area: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Decontamination: Before and after handling, decontaminate the work surface with a suitable cleaning agent (e.g., 70% ethanol), followed by a specific decontamination solution if available for cytotoxic compounds.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper before adding the compound. Handle the container and tools with care to avoid generating dust.
-
Post-Weighing: After weighing, carefully fold the weigh paper and transfer the compound to the desired vessel.
2. Solubilization of this compound:
-
Solvent Addition: Add the solvent to the vessel containing the powdered this compound. Cap the vessel securely before agitation.
-
Dissolution: If necessary, use a vortex or sonicator to aid dissolution. Ensure the vessel remains capped during this process.
3. Experimental Use:
-
Labeling: Clearly label all vessels containing this compound with the compound name, concentration, and date of preparation.
-
Spill Mat: Work on a disposable, absorbent spill mat to contain any potential spills.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, contaminated spill mats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
2. Decontamination of Reusable Equipment:
-
Initial Rinse: Rinse all reusable glassware and equipment that came into contact with this compound with a suitable solvent to remove the majority of the compound. Collect this rinse as hazardous liquid waste.
-
Washing: After the initial rinse, wash the equipment with a laboratory detergent and water.
3. Spill Management:
-
Evacuate: If a spill occurs, evacuate the immediate area.
-
PPE: Don the appropriate PPE before cleaning the spill.
-
Containment: For powdered spills, gently cover with damp paper towels to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the absorbed material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Workflow for Handling this compound
A high-level workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
